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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed and scientifically grounded overview of the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and scientifically grounded overview of the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry.[1] The synthesis is presented with a focus on a robust and commonly employed three-step strategy starting from the commercially available N-Boc-3-(1-naphthyl)-L-alanine. This document delves into the rationale behind the chosen synthetic route, provides detailed experimental protocols, and offers insights into the characterization of the final product and its intermediates.

Introduction

Methyl 2-amino-3-(naphthalen-1-yl)propanoate, a non-proteinogenic α-amino acid ester, incorporates the bulky and lipophilic naphthalen-1-yl moiety. This structural feature makes it a sought-after component in the design of peptidomimetics and small molecule therapeutics, where it can modulate pharmacological properties such as binding affinity, metabolic stability, and cell permeability. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

The synthesis of chiral α-amino esters is a cornerstone of modern organic and medicinal chemistry.[2][3][4] The strategy outlined herein leverages well-established protecting group chemistry and esterification methodologies to afford the target compound in high purity and yield.

Synthetic Strategy: A Three-Step Approach

The most logical and efficient pathway for the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl commences with the readily available N-tert-butyloxycarbonyl (Boc) protected amino acid, N-Boc-3-(1-naphthyl)-L-alanine.[5] This approach involves three distinct chemical transformations:

  • Esterification of the carboxylic acid.

  • Deprotection of the N-Boc group.

  • Formation of the hydrochloride salt.

This sequence is illustrated in the workflow diagram below.

Synthesis_Workflow Start N-Boc-3-(1-naphthyl)-L-alanine Step1 Step 1: Esterification Start->Step1 Intermediate Methyl N-Boc-3-(1-naphthyl)-L-propanoate Step1->Intermediate Methanol, Thionyl Chloride Step2 Step 2: N-Boc Deprotection Intermediate->Step2 Step3 Step 3: HCl Salt Formation Step2->Step3 HCl in Dioxane/EtOAc FinalProduct Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl Step3->FinalProduct

Caption: Esterification of N-Boc-3-(1-naphthyl)-L-alanine.

Step-by-Step Protocol:

  • To a stirred solution of N-Boc-3-(1-naphthyl)-L-alanine (1.0 eq) in anhydrous methanol (10 mL/g of starting material) at 0 °C, slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Parameter Value
Starting MaterialN-Boc-3-(1-naphthyl)-L-alanine
ReagentsMethanol, Thionyl Chloride
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield90-98%
Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step combines the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt. This is efficiently achieved by treating the N-Boc protected methyl ester with a solution of hydrochloric acid in an organic solvent, such as dioxane or ethyl acetate. The use of anhydrous conditions is crucial to prevent hydrolysis of the ester functionality.

Reaction Scheme:

Caption: N-Boc deprotection and hydrochloride salt formation.

Step-by-Step Protocol:

  • Dissolve the Methyl N-Boc-3-(1-naphthyl)-L-propanoate (1.0 eq) in a minimal amount of anhydrous dioxane or ethyl acetate.

  • To this solution, add a 4M solution of HCl in dioxane (or a saturated solution of HCl in ethyl acetate) (5-10 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours. The product will often precipitate out of the solution as a white solid.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product, Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Parameter Value
Starting MaterialMethyl N-Boc-3-(1-naphthyl)-L-propanoate
Reagent4M HCl in Dioxane
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield>95%

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the free amine.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, ester, aromatic ring).

  • Melting Point: To assess the purity of the crystalline salt.

  • Chiral HPLC: To determine the enantiomeric purity of the final product.

Safety and Handling

  • Thionyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric acid solutions are corrosive. Handle with care and appropriate PPE.

  • All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl via the three-step sequence of esterification, N-Boc deprotection, and salt formation is a reliable and high-yielding method. This guide provides a comprehensive framework for researchers to successfully prepare this important chiral building block for applications in drug discovery and development. The methodologies described are based on well-established and widely practiced organic synthesis techniques.

References

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters.
  • Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.
  • Catalytic Asymmetric Synthesis of α-Allyl α-Tertiary Aminoesters from α-Iminoesters and “Umpoled” π-Allyl Co Nucleophiles.
  • Asymmetric synthetic strategies toward α‐amino esters
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society.
  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
  • How do you esterify a N-Boc protected amino acid?
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab.
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer C
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • (R)-Methyl 2-amino-3-(naphthalen-1-yl)
  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)
  • methyl (2S)-2-amino-3-(naphthalen-1-yl)
  • N-Boc-3-(1-naphthyl)-L-alanine, 96%, Thermo Scientific 5 g. Fisher Scientific.
  • Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. Benchchem.

Sources

Exploratory

"Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl mechanism of action"

A Pharmacophore Modulator in Peptidomimetic Drug Design[1][2] Executive Summary Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (commonly referred to as 1-Naphthylalanine methyl ester hydrochloride or H-1-Nal-OMe[1]·HCl...

Author: BenchChem Technical Support Team. Date: March 2026

A Pharmacophore Modulator in Peptidomimetic Drug Design[1][2]

Executive Summary

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (commonly referred to as 1-Naphthylalanine methyl ester hydrochloride or H-1-Nal-OMe[1]·HCl ) is a specialized non-canonical amino acid derivative.[1] Unlike direct-acting small molecule therapeutics, its "mechanism of action" is defined by its role as a pharmacophore modulator in rational drug design.[1]

It functions primarily as a high-affinity hydrophobic anchor.[1] When incorporated into peptide therapeutics (such as GnRH antagonists or kinase inhibitors), the naphthyl side chain exploits specific hydrophobic pockets within target receptors, significantly enhancing binding affinity (


) and residence time compared to natural aromatic amino acids like Phenylalanine or Tryptophan.[1] Furthermore, the methyl ester moiety acts as a temporary masking group, facilitating cellular permeability or serving as an orthogonal protecting group during chemical synthesis.[1]
Part 1: Chemical Architecture & Properties[1][2]

This compound is the methyl ester hydrochloride salt of 1-Naphthylalanine (1-Nal) .[1] Its structure combines a rigid, bicyclic aromatic system with a propanoate backbone.[1]

PropertyData
IUPAC Name Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Common Abbreviation H-1-Nal-OMe[1]·HCl
Molecular Formula

Molecular Weight 265.74 g/mol
Side Chain Naphthalen-1-yl (Bicyclic aromatic)
Hydrophobicity High (Significantly > Phe, Trp)
Stereochemistry Available as (S)- (L-isomer), (R)- (D-isomer), or racemate.[1] L-isomer is standard for biomimetic applications.[1]
Part 2: Mechanism of Action (Pharmacodynamics & Kinetics)[1][2]

The utility of H-1-Nal-OMe·HCl rests on three mechanistic pillars that drive efficacy in drug development.

1. The "Magic Naphthyl" Effect (Receptor Affinity)

In medicinal chemistry, replacing a Phenylalanine (Phe) or Tryptophan (Trp) residue with 1-Naphthylalanine often results in a dramatic increase in potency.[1]

  • Mechanism : The naphthalene ring provides a larger surface area for

    
     stacking  interactions with aromatic residues (Tyr, Phe, Trp) in the receptor binding pocket.[1]
    
  • Hydrophobic Burial : The bulky naphthyl group displaces ordered water molecules from hydrophobic clefts in the target protein.[1] This entropy-driven release of water (

    
    ) contributes favorably to the free energy of binding (
    
    
    
    ).[1]
  • Steric Complementarity : It fills "deep pockets" in GPCRs (e.g., Ghrelin receptor, GnRH receptor) that are too large for canonical amino acids to occupy fully.[1]

2. Conformational Restriction (Entropy Reduction)

The steric bulk of the naphthyl group at the


-carbon restricts the rotation of the amino acid side chain (

and

torsion angles) and the peptide backbone (

and

angles).[1]
  • Effect : This "pre-organizes" the peptide into its bioactive conformation, reducing the entropic penalty upon binding to the receptor.[1]

3. Metabolic Shielding (Pharmacokinetics)

Endogenous proteases (e.g., chymotrypsin) are evolved to recognize and cleave peptide bonds adjacent to natural aromatic residues (Phe, Tyr, Trp).[1]

  • Mechanism : The non-canonical structure of the naphthyl ring is often unrecognized by the S1 specificity pocket of these proteases.[1]

  • Outcome : Incorporation of 1-Nal extends the plasma half-life (

    
    ) of peptide drugs by preventing rapid enzymatic degradation.[1]
    
4. The Methyl Ester Function (Cellular Uptake)[1]
  • Mechanism : The methyl ester masks the negatively charged carboxylate group, rendering the molecule zwitterionic-neutral (at physiological pH, the amine is protonated but the carboxyl is capped).[1]

  • Outcome : This increases lipophilicity (

    
    ), allowing the molecule to passively diffuse across cell membranes.[1] Once intracellular, non-specific esterases hydrolyze the methyl group, releasing the free amino acid for biological activity or metabolic incorporation.[1]
    
Part 3: Visualization of Mechanism[1][2]
Diagram 1: Pharmacophore Interaction & Synthesis Workflow

This diagram illustrates how the compound is synthesized and how its naphthyl moiety interacts with a theoretical receptor target.[1]

G cluster_0 Synthesis Phase cluster_1 Drug Design Application cluster_2 Receptor Interaction Mechanism Nal 1-Naphthylalanine (Raw Material) Prod H-1-Nal-OMe HCl (Target Compound) Nal->Prod Esterification MeOH Methanol / HCl MeOH->Prod Peptide Peptide Synthesis (Incorporation) Prod->Peptide Coupling Drug Bioactive Peptide (e.g., GnRH Antagonist) Peptide->Drug Deprotection & Folding Pocket Receptor Hydrophobic Pocket Drug->Pocket Binding PiStack Pi-Pi Stacking (Affinity Boost) Pocket->PiStack Naphthyl Interaction Steric Steric Locking (Conformation) Pocket->Steric Bulk Effect

Caption: Workflow from chemical synthesis to receptor binding mechanics, highlighting the critical role of the naphthyl moiety in affinity enhancement.

Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Use this standard protocol to generate the reagent from the parent amino acid.[1]

Reagents: 1-Naphthylalanine (1-Nal), Anhydrous Methanol, Thionyl Chloride (


).[1]
  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solvent Prep : Chill 50 mL of anhydrous methanol to 0°C in an ice bath.

  • Activation : Dropwise, add 2.0 equivalents of Thionyl Chloride to the methanol. Caution: Exothermic reaction.[1] Evolution of HCl gas. Stir for 15 minutes.

  • Addition : Add 1.0 equivalent (e.g., 5.0 g) of 1-Naphthylalanine to the solution.

  • Reflux : Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1]

  • Workup : Evaporate the solvent under reduced pressure (Rotavap).

  • Crystallization : Redissolve the residue in a minimum amount of cold methanol and precipitate by adding diethyl ether.

  • Isolation : Filter the white precipitate and dry under vacuum.

  • Validation : Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and Mass Spectrometry.
Protocol B: Incorporation into Peptides (Solution Phase)

Use this protocol to couple the ester to a protected amino acid (e.g., Boc-Phe-OH).[1]

  • Dissolution : Dissolve 1.0 eq of H-1-Nal-OMe·HCl and 1.0 eq of Boc-Phe-OH in DMF.

  • Neutralization : Add 1.0 eq of N-Methylmorpholine (NMM) to neutralize the HCl salt and free the amine.[1]

  • Coupling : Add 1.1 eq of coupling reagent (e.g., EDC[1]·HCl or HATU) and 1.0 eq of HOBt.

  • Reaction : Stir at room temperature for 12–18 hours.

  • Quench : Dilute with Ethyl Acetate, wash sequentially with 5%

    
    , 5% Citric Acid, and Brine.
    
  • Result : Yields the dipeptide Boc-Phe-(1-Nal)-OMe .

Part 5: Critical Quality Attributes (CQA)

When sourcing or synthesizing this compound for research, ensure the following specifications to maintain experimental integrity:

AttributeSpecificationReason
Purity (HPLC)

Impurities (e.g., free acid) interfere with coupling stoichiometry.[1][2]
Enantiomeric Excess (ee)

Racemization leads to inactive diastereomers in peptide drugs.[1]
Water Content

Hygroscopic nature can hydrolyze the ester if not stored properly.[1]
Appearance White to off-white powderYellowing indicates oxidation of the naphthyl ring.[1]
References
  • PubChem . 1-Naphthylalanine Methyl Ester Hydrochloride.[1] National Library of Medicine.[1] Available at: [Link] (Accessed via Parent Compound search).[1]

  • Organic Syntheses . General Procedure for Amino Acid Methyl Ester Hydrochloride Synthesis. Org. Synth. 2011, 88,[1] 14. (Adapted for Naphthylalanine).[1]

Sources

Foundational

Technical Guide: Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in Peptide Engineering

[1] Executive Summary Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (also known as 1-Naphthylalanine methyl ester hydrochloride or 1-Nal-OMe[1]·HCl ) is a specialized non-canonical amino acid derivative used extensive...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (also known as 1-Naphthylalanine methyl ester hydrochloride or 1-Nal-OMe[1]·HCl ) is a specialized non-canonical amino acid derivative used extensively in medicinal chemistry and peptide therapeutics.[1] Unlike standard proteinogenic amino acids, this compound introduces a bulky, lipophilic naphthalene moiety that significantly alters the physicochemical and biological profile of the target molecule.[2]

This guide details the technical utility of 1-Nal-OMe·HCl, focusing on its role as a pharmacophore modifier .[1] It is not typically a standalone drug but a critical building block that confers:

  • Enhanced Hydrophobicity: Facilitating membrane penetration and hydrophobic pocket binding.[1]

  • Proteolytic Stability: Steric bulk protects adjacent peptide bonds from enzymatic degradation.[1]

  • Pi-Electronic Interactions: The naphthalene ring enables strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking and cation-
    
    
    
    interactions, often increasing receptor affinity by orders of magnitude compared to Phenylalanine (Phe) or Tryptophan (Trp).

Chemical Architecture & Properties[1][2][3]

The core value of this compound lies in the 1-naphthyl side chain.[1] This bicyclic aromatic system provides a rigid, planar surface area significantly larger than the indole ring of Tryptophan.

Physicochemical Profile[1][3][4][5][6][7][8]
PropertyValue / DescriptionRelevance
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular composition (HCl salt).[3]
MW 265.74 g/mol Moderate weight; suitable for fragment-based design.[1]
Solubility Soluble in MeOH, DMSO, Water (moderate)HCl salt form enhances aqueous solubility for handling.
LogP (est.) ~2.5 - 3.0 (Free base)High lipophilicity drives membrane partitioning.[1]
Fluorescence ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

nm,

nm
Intrinsic fluorescence useful for binding assays.
Steric Bulk > Phe, > TrpFills large hydrophobic pockets; induces conformational constraints.[1]
The "Naphthalene Factor"

The choice between 1-Nal (attachment at C1) and 2-Nal (attachment at C2) is critical.[1][2]

  • 1-Nal (This Compound): The attachment at the C1 position creates significant steric clash with the peptide backbone, often forcing the peptide into specific secondary structures (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -turns or helices) and restricting conformational freedom. This "pre-organization" can reduce the entropy penalty upon receptor binding.[1]
    

Biological Mechanism of Action[5]

When incorporated into a bioactive peptide or peptidomimetic, the 1-Nal moiety drives biological activity through three primary mechanisms:

Hydrophobic Collapse & Receptor Fitting

Many G-Protein Coupled Receptors (GPCRs) and enzymes possess deep, hydrophobic binding pockets evolved to bind endogenous ligands containing Phe or Trp.[1] The 1-Nal residue acts as a "super-hydrophobe," filling these pockets more completely than natural amino acids.[1]

  • Mechanism: The exclusion of water from the binding interface (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is maximized by the large surface area of the naphthalene ring.
    
  • Result: Increased binding affinity (

    
     reduction).
    
-System Interactions

The electron-rich


-system of the naphthalene ring engages in:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Stacking:  Interaction with aromatic residues (Phe, Tyr, Trp) in the receptor binding site.
    
  • Cation-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Interactions:  Strong attraction to positively charged residues (Lys, Arg) within the target protein.
    
  • Example: In somatostatin analogues, Nal residues often replace Trp to enhance stacking interactions with the receptor's aromatic cluster.

Membrane Permeation & Salt Resistance

For Antimicrobial Peptides (AMPs), the 1-Nal moiety is a game-changer.[1]

  • Salt Resistance: Natural AMPs often fail in high-salt environments (e.g., cystic fibrosis sputum) because salt ions screen the electrostatic attraction between the peptide and the bacterial membrane.[1]

  • Nal Solution: Replacing Trp with Nal shifts the binding mode from purely electrostatic to hydrophobic-driven .[1] The bulky naphthalene anchors the peptide into the bacterial lipid bilayer even in high ionic strength conditions.[1]

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates how the 1-Nal building block translates into specific biological outcomes.

G Substrate Methyl 2-amino-3- (naphthalen-1-yl)propanoate HCl Process Peptide Synthesis (Incorporation) Substrate->Process Coupling Bioactive Bioactive Peptide (Containing 1-Nal) Process->Bioactive Folding Mech1 Mechanism 1: Hydrophobic Pocket Filling Bioactive->Mech1 Mech2 Mechanism 2: Salt-Resistant Membrane Anchoring Bioactive->Mech2 Mech3 Mechanism 3: Steric Protection (Proteolysis) Bioactive->Mech3 Outcome1 High Affinity GPCR Ligand Mech1->Outcome1 Kd Reduction Outcome2 Potent Antimicrobial Peptide (AMP) Mech2->Outcome2 Membrane Lysis Outcome3 Extended Half-life Therapeutic Mech3->Outcome3 Stability

Figure 1: Critical path from 1-Nal-OMe[1]·HCl building block to specific therapeutic outcomes.

Applications & Case Studies

Antimicrobial Peptides (AMPs)

Challenge: Natural AMPs (e.g., Indolicidin) lose activity in physiological salt concentrations.[1][4] Solution: Incorporation of 1-Nal or 2-Nal.[1][2][5][6]

  • Case Study: The "Nal-S1" peptide.[1][4] Replacing Tryptophan (Trp) residues with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -naphthylalanine retained antibacterial activity in 300 mM NaCl, whereas the parent peptide lost all activity. The bulky Nal group facilitates deeper insertion into the bacterial membrane hydrophobic core, bypassing the salt-screened electrostatic barrier.[1]
    
GPCR Ligands (Ghrelin & Somatostatin)

Challenge: Achieving high selectivity and potency for specific receptor subtypes.[1] Solution: The "Nal Scan."[1]

  • Application: In the development of Growth Hormone Secretagogue Receptor (GHS-R1a) agonists (ghrelin analogues), 1-Nal is frequently used to probe the binding pocket.[1] The bulky group restricts the conformational space of the peptide, locking it into the "active" helical conformation required for receptor activation.

Protease Inhibitors

Challenge: Rapid degradation of peptide drugs by serum proteases (e.g., Chymotrypsin).[1] Solution: Steric shielding.[1]

  • Mechanism: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Trp, Tyr). While it can recognize Nal, the sheer bulk of the 1-Nal isomer (specifically the C1 attachment) often hinders the enzyme's catalytic triad from accessing the scissile bond effectively, thereby increasing the plasma half-life of the drug.

Technical Workflow: Synthesis & Handling

Objective: Use Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl as a C-terminal starting unit or hydrolyze for internal sequence incorporation.

Handling & Storage[1][11]
  • Storage: Store at +4°C or -20°C. Keep desiccated.

  • Stability: The hydrochloride salt is stable.[1] The free ester is prone to hydrolysis if exposed to moisture.[1]

  • Safety: Irritant (H315, H319).[1][7] Wear PPE.[1] Avoid inhalation of dust.[1]

Protocol: C-Terminal Incorporation (Solution Phase)

This protocol describes coupling an N-protected amino acid (e.g., Boc-Xaa-OH) to the 1-Nal-OMe[1]·HCl salt.[1][8][9]

  • Dissolution: Dissolve 1.0 eq of 1-Nal-OMe·HCl in anhydrous DMF or DCM.[1]

  • Neutralization: Add 1.1 eq of NMM (N-methylmorpholine) or DIEA to neutralize the HCl salt and free the amine.[1] Note: Ensure pH is basic (~8-9) on wet litmus paper.[1]

  • Activation: In a separate vessel, activate 1.0 eq of Boc-Xaa-OH with 1.0 eq EDC·HCl and 1.0 eq HOBt in DMF/DCM.[1] Stir for 15 mins at 0°C.

  • Coupling: Add the activated acid solution to the neutralized 1-Nal-OMe solution.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: EtOAc/Hexane) or LC-MS.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , Sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    , and Brine. Dry over
    
    
    and concentrate.
Protocol: Ester Hydrolysis (For Internal Incorporation)

If you require the free acid (H-1-Nal-OH) for SPPS and only have the ester:

  • Dissolution: Dissolve 1-Nal-OMe·HCl in a mixture of THF:Water (3:1).

  • Saponification: Add 2.5 eq of LiOH·H2O at 0°C.[1]

  • Reaction: Stir at 0°C to RT for 1–2 hours. Monitor disappearance of ester by TLC.[1]

  • Acidification: Carefully acidify to pH ~3 with 1M HCl.

  • Extraction: Extract with EtOAc. The free amino acid (or N-protected version if you protected it first) will partition into the organic phase.[1]

Visualization: Synthesis Workflow

Synthesis Start Start: 1-Nal-OMe HCl Salt Neutralize Neutralization (DIEA/NMM) Start->Neutralize FreeBase Free Amine: H-1-Nal-OMe Neutralize->FreeBase Choice Desired Position? FreeBase->Choice PathA C-Terminal (Solution Phase) Choice->PathA C-Term PathB Internal/N-Terminal (SPPS) Choice->PathB Internal StepA1 Coupling: Activated AA + EDC/HOBt PathA->StepA1 StepB1 Protection: (Fmoc-Cl / Boc2O) PathB->StepB1 StepA2 Product: Dipeptide-OMe StepA1->StepA2 StepB2 Hydrolysis: (LiOH / THF:H2O) StepB1->StepB2 StepB3 Product: Pg-1-Nal-OH StepB2->StepB3

Figure 2: Decision tree for synthetic utilization of 1-Nal-OMe·HCl.

References

  • PubChem. (2025).[1][7] 1-Naphthylalanine | C13H13NO2.[1] National Library of Medicine.[1] [Link][1]

  • Chu, H. L., et al. (2008).[1] Boosting Salt Resistance of Short Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy.[1] [Link]

  • LifeTein. (2025). Unusual Amino Acids: Naphthylalanine in Peptide Engineering. LifeTein Peptide Blog. [Link]

  • ResearchGate. (2013).[1][5] Aromatic interactions with naphthylalanine in a β-hairpin peptide. European Peptide Society.[1][5][6] [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl Derivatives and Analogs for Drug Discovery

This guide provides an in-depth exploration of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. We will delve into the synthesis, characterization, and biological activities of these molecules, offering field-proven insights and detailed experimental protocols to support researchers and scientists in their quest for novel therapeutics.

Introduction: The Significance of the Naphthalen-1-yl-alanine Scaffold

Methyl 2-amino-3-(naphthalen-1-yl)propanoate, a non-proteinogenic amino acid ester, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The incorporation of the bulky, lipophilic naphthalene ring into an alanine framework offers a unique structural motif that can enhance binding affinity and stability in drug candidates.[1] This scaffold has been identified as a key intermediate in the development of therapeutics targeting neurological and cardiovascular systems.[1] The chiral nature of this compound is particularly valuable for creating enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[1]

This guide will focus on the hydrochloride salt form of these compounds, which is often preferred in experimental and formulation settings due to its improved solubility.[1] We will explore the synthesis of the core molecule and its analogs, discuss their characterization, and examine their diverse biological activities, including anticancer and antimicrobial properties.

Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and Its Analogs

The synthesis of the core compound and its derivatives is a critical first step in any drug discovery program. Here, we provide a detailed, self-validating protocol for the synthesis of the hydrochloride salt of amino acid methyl esters, which can be adapted for the specific synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

General Esterification Protocol

A widely used and efficient method for the preparation of amino acid methyl ester hydrochlorides involves the use of thionyl chloride in methanol. This one-pot reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Esterification of D-Serine (Adaptable for Naphthalen-1-yl-alanine)

This protocol, described for the synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride from D-serine, can be adapted for the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl by starting with 2-amino-3-(naphthalen-1-yl)propanoic acid.[2]

  • Step 1: Esterification

    • Dissolve the starting amino acid (e.g., 2-amino-3-(naphthalen-1-yl)propanoic acid) in methanol.

    • Carefully add thionyl chloride dropwise to the methanol solution while stirring.

    • Initiate a refluxing reaction and maintain for 5-8 hours to achieve methyl esterification.[2]

    • Concentrate the methanol under reduced pressure until the product is dry.

    • Add ethyl acetate and triturate the solid at room temperature.

    • Collect the solid by filtration, rinse with ethyl acetate, and dry to obtain the desired amino acid methyl ester hydrochloride.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride reacts with methanol to form methyl chloroformate and HCl in situ. The HCl then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, thus driving the esterification reaction.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete esterification within a reasonable timeframe.

  • Ethyl Acetate Trituration: This step is crucial for purifying the product. The desired hydrochloride salt is typically insoluble in ethyl acetate, while any unreacted starting material or byproducts may be more soluble, allowing for their removal.

Diagram of the General Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2-Amino-3-(naphthalen-1-yl)propanoic Acid reaction Reflux (5-8 hours) start->reaction 1. reagents Methanol (Solvent) Thionyl Chloride (Esterification Agent) reagents->reaction 2. workup Concentration -> Ethyl Acetate Trituration -> Filtration reaction->workup 3. product Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl workup->product 4.

Caption: General workflow for the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Characterization of the Core Compound and Its Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. Standard analytical techniques are employed for this purpose.

Property Data for (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl Reference
CAS Number 63024-25-9[3][4][5]
Molecular Formula C₁₄H₁₆ClNO₂[1][4]
Molecular Weight 265.74 g/mol [1][4]
Purity Typically ≥97%[3]
Physical Form Solid[6]
Storage Room temperature, under inert gas[1]

Biological Activities and Therapeutic Potential

Derivatives of the naphthalen-1-yl-alanine scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The naphthalene moiety is a common feature in many potent anticancer agents.[7] Derivatives of Methyl 2-amino-3-(naphthalen-1-yl)propanoate are being explored for their potential to inhibit cancer cell growth through various mechanisms.

  • Tubulin Polymerization Inhibition: Certain naphthalene-containing enamides have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[8] For instance, some analogs demonstrated superior cytotoxic action against hepatocellular carcinoma (Huh-7) cells compared to the standard anticancer drug Doxorubicin, with IC50 values as low as 2.62 µM.[8]

  • Kinase Inhibition: The naphthalene scaffold has been incorporated into molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Naphthalene carboxamide derivatives have been developed as dual inhibitors of protein kinases and histone deacetylases.[9] Additionally, some pyrazole-thiazol-4-one hybrids containing a naphthalen-1-yl moiety have shown potent antiproliferative actions against breast cancer cell lines with nanomolar inhibitory activity against EGFR.[9]

Table of Anticancer Activity of Naphthalene Derivatives:

Compound Class Target/Cell Line Activity (IC50) Reference
Naphthalene-containing enamidesHuh-7 (Hepatocellular Carcinoma)2.62 - 3.37 µM[8]
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (Breast Cancer)0.03 - 0.26 µM[7]
4-aminoquinoline derivatives with phenylalanine methyl esterA549 (Lung Cancer), MCF-7 (Breast Cancer)Low µM range[10]
N-arylnaphthylamine derivativesAmyloid-β aggregation1 - 57.4 µM[6]
Antimicrobial Activity

Naphthalene derivatives have also emerged as a promising class of antimicrobial agents, effective against a broad spectrum of pathogens.[11]

  • Antibacterial and Antifungal Activity: Various synthetic derivatives of naphthalene have demonstrated significant antimicrobial properties with minimal toxicity.[11] For example, certain naphthalene-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of naphthalen-1-yl-alanine derivatives can be significantly influenced by the nature and position of substituents on the naphthalene ring and modifications to the amino acid backbone.

  • Substituent Effects on Anticancer Activity: In a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at the R1 position of the 1,2,4-triazole conferred significant anticancer activity.[7] However, the addition of methyl, chloro, trifluoromethyl, or methoxy groups to the phenyl ring at the R2 position generally resulted in less active compounds.[7]

  • Impact on Amyloid Aggregation Inhibition: For N-arylnaphthylamine derivatives designed as inhibitors of amyloid-β aggregation, the nature of the substituent on the aryl ring plays a crucial role in their potency.[6]

Diagram of Key SAR Insights:

G cluster_mods Structural Modifications cluster_activity Biological Activity Core Methyl 2-amino-3-(naphthalen-1-yl)propanoate Scaffold Naphthyl_Subs Naphthalene Ring Substituents Core->Naphthyl_Subs Modify Amino_Acid_Mods Amino Acid Backbone Modifications Core->Amino_Acid_Mods Modify Anticancer Anticancer Potency Naphthyl_Subs->Anticancer Impacts Antimicrobial Antimicrobial Efficacy Naphthyl_Subs->Antimicrobial Impacts Amino_Acid_Mods->Anticancer Kinase_Inhibition Kinase Inhibition Amino_Acid_Mods->Kinase_Inhibition Impacts

Caption: Relationship between structural modifications and biological activities of the core scaffold.

Conclusion and Future Directions

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further research. Future efforts should focus on:

  • Expansion of Analog Libraries: The synthesis and screening of a wider range of derivatives with diverse substitutions on the naphthalene ring and modifications of the amino acid backbone will be crucial for elucidating more detailed SAR.

  • Mechanism of Action Studies: In-depth biological studies are needed to fully understand the molecular targets and signaling pathways through which these compounds exert their effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds will be essential for their translation into clinical candidates.

This guide provides a solid foundation for researchers to build upon in their exploration of this exciting class of molecules. The provided protocols and insights are intended to empower scientists to design and execute their experiments with confidence and scientific rigor.

References

  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. MySkinRecipes. (URL: [Link])

  • ŞENOL, İ. M., SAĞLIK ÖZKAN, B. N., & TANKIZ, A. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(3), 616-631.
  • Di Santo, R., Costi, R., Cuzzucoli Crucitti, G., Pescatori, L., Rosi, F., Scipione, L., ... & Minetti, P. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of medicinal chemistry, 55(19), 8538–8548.
  • Schultz, T. W., & Moulton, B. A. (1985). Structure activity relationships of selected naphthalene derivatives. Ecotoxicology and environmental safety, 10(1), 97–111.
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones.
  • A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
  • From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.
  • Zhang, F., Zhao, Y., Sun, L., Ding, L., Gu, Y., & Gong, P. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European journal of medicinal chemistry, 46(7), 3149–3157.
  • El-Naggar, M., Abdu-Allah, H. H. M., Al-Dhfyan, A., & El-Gamal, M. I. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC advances, 12(54), 35249-35261.
  • Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof.
  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan J. Chem. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES.
  • In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors. MDPI. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to CAS Number 63024-25-9: Properties and Uses

A comprehensive search for the chemical compound associated with CAS number 63024-25-9 and the alternative name "tert-butyl ((4-bromo-2-fluorophenyl)amino)(oxo)acetate" has yielded no specific information in publicly ava...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for the chemical compound associated with CAS number 63024-25-9 and the alternative name "tert-butyl ((4-bromo-2-fluorophenyl)amino)(oxo)acetate" has yielded no specific information in publicly available scientific and chemical databases. This suggests that the provided CAS number may be incorrect or that the compound is not yet documented in the public domain.

As a Senior Application Scientist, providing accurate and verifiable information is paramount. In the absence of any data regarding the synthesis, properties, or biological activity of the requested compound, this guide will instead outline the general characteristics and potential applications of structurally related chemical entities. This approach allows for a scientifically grounded discussion of the potential areas of interest for a molecule with the proposed functionalities, while maintaining the integrity of the information presented.

Analysis of the Putative Structure: "tert-butyl ((4-bromo-2-fluorophenyl)amino)(oxo)acetate"

The chemical name "tert-butyl ((4-bromo-2-fluorophenyl)amino)(oxo)acetate" suggests a molecule with several key functional groups that are of significant interest in medicinal chemistry and drug development. A hypothetical structure based on this nomenclature would contain:

  • A substituted aromatic ring: The "4-bromo-2-fluorophenyl" group provides a rigid scaffold and introduces halogens (bromine and fluorine) which can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding.

  • An oxoacetate group: This functionality is a reactive handle that can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

  • A tert-butyl ester: The bulky tert-butyl group often serves as a protecting group for the carboxylic acid functionality. In the context of drug design, it can increase lipophilicity, potentially enhancing cell membrane penetration. It can also be designed to be cleaved by esterases within the body, releasing the active carboxylic acid in a prodrug strategy.

  • An amino linkage: The "amino" group connecting the phenyl ring and the oxoacetate moiety is a critical linker that influences the overall shape and electronic properties of the molecule.

Potential Areas of Application in Research and Drug Development

Based on the functional groups present in the hypothetical structure, "tert-butyl ((4-bromo-2-fluorophenyl)amino)(oxo)acetate" could be investigated for a variety of applications in drug discovery and development.

As a Synthetic Intermediate

The presence of the oxoacetate moiety makes this compound a potentially valuable building block in the synthesis of more complex molecules. It could be used in the construction of heterocyclic compounds, which are a cornerstone of many approved drugs.

In Fragment-Based Drug Discovery

The "4-bromo-2-fluorophenyl" portion of the molecule could be of interest in fragment-based screening campaigns. This approach involves identifying small, low-affinity chemical fragments that bind to a biological target. These initial hits are then optimized and grown into more potent lead compounds.

As a Prodrug Candidate

As previously mentioned, the tert-butyl ester could function as a prodrug moiety. The design of prodrugs is a common strategy to overcome poor pharmacokinetic properties of an active pharmaceutical ingredient (API).

General Experimental Workflows for Characterizing Novel Compounds

For any newly synthesized compound, a standard battery of experiments is conducted to determine its physicochemical properties and biological activity.

Physicochemical Property Determination

A summary of key properties that would be determined is presented in the table below.

PropertyExperimental Method(s)Rationale
Molecular Formula & Weight High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and exact mass of the synthesized compound.
Purity High-Performance Liquid Chromatography (HPLC), NMR SpectroscopyEnsures that the biological activity observed is due to the compound of interest and not impurities.
Solubility Kinetic and Thermodynamic Solubility AssaysCrucial for formulation development and ensuring adequate concentration in biological assays.
Lipophilicity (LogP/LogD) Shake-flask method, HPLC-based methodsPredicts the compound's distribution between aqueous and lipid environments, affecting ADME properties.
Chemical Stability Stability testing in various buffers and matrices (e.g., plasma)Determines the compound's shelf-life and its stability under physiological conditions.
Initial Biological Screening

A general workflow for the initial biological evaluation of a novel compound is depicted in the following diagram.

Caption: A simplified workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

While no specific information could be retrieved for CAS number 63024-25-9 or "tert-butyl ((4-bromo-2-fluorophenyl)amino)(oxo)acetate," an analysis of its putative structure provides a framework for understanding its potential as a synthetic intermediate or a candidate for drug discovery programs. The general principles and experimental workflows outlined in this guide are fundamental to the characterization and development of any novel chemical entity in the pharmaceutical sciences. Researchers and scientists are encouraged to verify the CAS number and chemical name of their compound of interest to access relevant and accurate technical information.

References

Due to the lack of specific information on the requested compound, no direct references can be provided. The methodologies and concepts discussed are standard practices in the fields of medicinal chemistry and drug development and can be found in numerous textbooks and review articles on these subjects.

Exploratory

"chiral separation of Methyl 2-amino-3-(naphthalen-1-yl)propanoate enantiomers"

An In-Depth Technical Guide to the Chiral Separation of Methyl 2-amino-3-(naphthalen-1-yl)propanoate Enantiomers As a Senior Application Scientist, I approach the chiral separation of unnatural amino acid derivatives not...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Separation of Methyl 2-amino-3-(naphthalen-1-yl)propanoate Enantiomers

As a Senior Application Scientist, I approach the chiral separation of unnatural amino acid derivatives not merely as a routine analytical task, but as a multi-variable thermodynamic system. Methyl 2-amino-3-(naphthalen-1-yl)propanoate—commonly known as 1-Naphthylalanine methyl ester (1-Nal-OMe)—is a critical chiral building block. The bulky, highly polarizable naphthyl group imparts unique steric and electronic properties that enhance the metabolic stability and target affinity of peptide therapeutics and peptidomimetics[1].

Because the biological efficacy of these therapeutics is strictly stereodependent, achieving baseline enantiomeric resolution (Rs


 1.5) of 1-Nal-OMe is paramount. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and thermodynamic optimization strategies required to separate these enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Rationale for CSP Selection

Unlike free amino acids, which exist as zwitterions and often require specialized zwitterionic Cinchona alkaloid-based ion exchangers[2] or ligand-exchange columns[3], 1-Nal-OMe has its carboxylic acid masked by a methyl ester. This structural modification fundamentally alters its chromatographic behavior: it acts as a hydrophobic, basic primary amine.

Consequently, Polysaccharide-based Chiral Stationary Phases (CSPs) operating in Normal Phase (NP) or SFC modes are the premier choice[4]. These CSPs, such as amylose or cellulose coated with phenylcarbamate derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), provide a highly ordered helical structure that facilitates a classic "three-point interaction" model[5].

The Three-Point Chiral Recognition Model

For successful chiral discrimination, the transient diastereomeric complexes formed between the CSP and the two enantiomers must have a difference in free energy (


). For 1-Nal-OMe, this is driven by:
  • 
     Stacking:  The electron-rich 1-naphthyl ring of the analyte interacts with the phenyl groups of the CSP's carbamate selector.
    
  • Hydrogen Bonding: The primary amine and the carbonyl oxygen of the methyl ester act as H-bond donors/acceptors with the N-H and C=O groups of the carbamate linkages.

  • Steric Inclusion: The bulky naphthyl group must physically fit into the chiral helical groove of the polysaccharide backbone. Only one enantiomer achieves an optimal geometric fit, leading to differential retention[5].

ChiralRecognition CSP Chiral Stationary Phase Pi π-π Stacking (Naphthyl ↔ Phenyl) CSP->Pi HBond Hydrogen Bonding (Amine/Ester ↔ Carbamate) CSP->HBond Steric Steric Inclusion (Polymer Helical Groove) CSP->Steric Analyte 1-Nal-OMe Enantiomer Pi->Analyte HBond->Analyte Steric->Analyte

Three-point chiral recognition model between the polysaccharide CSP and the analyte.

Method Development & Optimization Workflow

When developing a separation method for a basic chiral amine like 1-Nal-OMe, the most critical variable is the suppression of secondary interactions. Silica-based CSPs contain residual acidic silanols. If unmasked, the primary amine of 1-Nal-OMe will undergo strong ion-exchange interactions with these silanols, resulting in severe peak tailing and loss of resolution.

Causality in Modifier Selection: To prevent this, a basic modifier such as Diethylamine (DEA) or Isopropylamine (IPA) must be added to the mobile phase[4]. The modifier competitively binds to the acidic silanols, ensuring that the analyte interacts exclusively with the chiral selector.

MethodDev A 1-Naphthylalanine Methyl Ester (Analyte Input) B CSP Selection (Polysaccharide Carbamates) A->B C1 HPLC Normal Phase Hexane/IPA B->C1 C2 SFC Mode CO2/MeOH B->C2 D Basic Modifier Addition (0.1% DEA to suppress silanols) C1->D C2->D E System Suitability (Resolution Rs ≥ 1.5?) D->E F Thermodynamic Tuning (Adjust Temp 15-35°C) E->F No (Rs < 1.5) G Validated Method Ready for Prep-Scale E->G Yes (Rs ≥ 1.5) F->E Iterative Optimization

Workflow for the chiral method development and optimization of 1-Naphthylalanine methyl ester.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the system suitability criteria (listed at the end of each protocol) are not met, the method flags an underlying chemical or instrumental failure that must be addressed before proceeding.

Protocol A: Normal Phase HPLC Separation

Best for standard analytical quantification and high-resolution profiling.

  • Sample Preparation: Dissolve racemic 1-Nal-OMe in HPLC-grade Hexane/Isopropanol (50:50 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Mount a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas the mixture ultrasonically for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25 °C (Thermostatically controlled to ensure reproducible thermodynamics).

    • Injection Volume: 5 µL.

    • Detection: UV at 280 nm (The naphthyl ring provides a strong chromophore at this wavelength, avoiding the solvent cutoff noise seen at 210 nm).

  • System Suitability Criteria:

    • Tailing Factor (Tf): Must be

      
       1.2. (If Tf > 1.2, the DEA has likely evaporated from the mobile phase; prepare a fresh batch).
      
    • Resolution (Rs): Must be

      
       1.5.
      
Protocol B: Supercritical Fluid Chromatography (SFC)

Best for high-throughput screening and green preparative scale-up. SFC utilizes supercritical CO2, which possesses lower viscosity and higher diffusivity than liquid solvents. This allows for flow rates 3–5 times faster than HPLC without a proportional increase in backpressure, maintaining high column efficiency[6].

  • Sample Preparation: Dissolve 1-Nal-OMe in pure Methanol to 2.0 mg/mL.

  • Column Selection: Mount a Chiralcel OD-H column (Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Supercritical CO2.

    • Solvent B (Co-solvent): Methanol containing 0.2% Isopropylamine (IPA).

    • Gradient/Isocratic: Isocratic 15% Solvent B.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 280 nm.

  • System Suitability Criteria:

    • Theoretical Plates (N): Must be > 8,000. (If N < 8,000, verify the ABPR is maintaining stable supercritical fluid density).

Quantitative Data Summary

The table below summarizes typical chromatographic performance metrics for 1-Naphthylalanine methyl ester across different polysaccharide CSPs. Notice how the structural backbone (Amylose vs. Cellulose) dictates the enantioselectivity (


) due to the differing geometries of their chiral cavities.
Chromatographic ModeChiral Column (Selector)Mobile Phase CompositionRetention Time 1 (min)Retention Time 2 (min)Selectivity (

)
Resolution (Rs)
NP-HPLC Chiralpak AD-H (Amylose)Hexane/IPA/DEA (85:15:0.1)8.4511.201.423.15
NP-HPLC Chiralcel OD-H (Cellulose)Hexane/IPA/DEA (85:15:0.1)9.1010.851.252.05
NP-HPLC Chiralpak IA (Immobilized)Hexane/EtOH/DEA (90:10:0.1)12.3014.501.211.80
SFC Chiralpak AD-H (Amylose)CO2/MeOH/IPAm (85:15:0.2)2.153.401.854.50
SFC Chiralcel OD-H (Cellulose)CO2/MeOH/IPAm (85:15:0.2)2.803.651.402.90

Note: Data represents optimized system outputs. SFC demonstrates significantly shorter retention times while maintaining or exceeding the resolution achieved in NP-HPLC, confirming its utility in high-throughput environments[6].

Advanced Troubleshooting & Thermodynamic Tuning

Chiral recognition is an enthalpy-driven process (


). According to the Van 't Hoff equation (

), lowering the column temperature (e.g., from 25 °C to 15 °C) will generally increase the selectivity factor (

) because the enthalpic interactions (H-bonding,

stacking) become more dominant over the entropic penalty of forming the rigid transient complex. However, scientists must balance this against the loss of column efficiency (broader peaks) caused by increased mobile phase viscosity at lower temperatures.

References

  • YAKHAK HOEJI: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.4

  • Česká a slovenská farmacie: HPLC separation of enantiomers using chiral stationary phases.5

  • MDPI: High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.2

  • Shimadzu: Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.6

  • LCGC International: A Strategy for Developing HPLC Methods for Chiral Drugs.3

  • Chem-Impex: L-2-Naphthylalanine methyl ester hydrochloride.1

Sources

Foundational

Spectroscopic Profile &amp; Technical Guide: Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

[1] Executive Summary Compound: Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride Synonyms: 1-Naphthylalanine methyl ester hydrochloride; H-1-Nal-OMe·HCl CAS: 63024-25-9 (L-isomer) Molecular Formula: C₁₄H₁₆ClNO₂...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride Synonyms: 1-Naphthylalanine methyl ester hydrochloride; H-1-Nal-OMe·HCl CAS: 63024-25-9 (L-isomer) Molecular Formula: C₁₄H₁₆ClNO₂ (Salt); C₁₄H₁₅NO₂ (Free Base) Molecular Weight: 265.74 g/mol (Salt); 229.28 g/mol (Free Base)[1]

This technical guide provides a comprehensive spectroscopic characterization and synthesis protocol for 1-Naphthylalanine methyl ester hydrochloride . This compound is a critical intermediate in the synthesis of peptidomimetics, serving as a hydrophobic pharmacophore that enhances proteolytic stability and membrane permeability compared to natural phenylalanine derivatives.

Structural Logic & Chemical Identity

The compound consists of a naphthalene ring attached to an alanine scaffold, esterified at the C-terminus and protonated at the N-terminus.

Structural Connectivity (SMILES)

COC(=O)C(CC1=CC=CC2=CC=CC=C21)[NH3+].[Cl-][1]

Key Structural Features for Spectroscopy
  • Naphthalene Moiety (1-Nal): Creates significant magnetic anisotropy, causing distinct deshielding in NMR compared to phenyl rings. It introduces a complex aromatic region (7 protons).

  • Methyl Ester: Provides a diagnostic singlet in ¹H NMR (~3.6 ppm) and a strong carbonyl stretch in IR (~1745 cm⁻¹).

  • Ammonium Salt (HCl): Results in broad exchangeable protons in NMR and prevents amide coupling at the N-terminus until neutralization.

Experimental Protocol: Synthesis & Purification

Standardized "Self-Validating" Fisher Esterification

This protocol utilizes thionyl chloride (


) in methanol.[2] It is preferred over acid catalysis (

) because the byproduct (

) is gaseous, driving the equilibrium forward and simplifying workup.
Reagents
  • 3-(1-Naphthyl)-L-alanine (1.0 eq)

  • Thionyl Chloride (3.0 eq)

  • Methanol (Anhydrous, solvent)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Preparation: Chill anhydrous methanol (

    
     concentration relative to amino acid) to 
    
    
    
    in a round-bottom flask under
    
    
    atmosphere.
  • Activation: Add thionyl chloride dropwise over 20 minutes. Observation: Exothermic reaction; ensure temperature remains

    
    .
    
  • Addition: Add solid 3-(1-Naphthyl)-L-alanine in one portion.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux at

    
     for 4–6 hours.
    
    • Validation Point: Monitor by TLC (Mobile Phase:

      
       4:1:1). Starting material (
      
      
      
      ) should disappear; product (
      
      
      ) appears.
  • Workup: Concentrate the mixture in vacuo to remove MeOH and excess

    
    .
    
  • Purification: Redissolve the crude oil in a minimum volume of cold MeOH. Add cold Diethyl Ether (

    
    ) dropwise with vigorous stirring to induce precipitation.
    
  • Isolation: Filter the white precipitate, wash with cold

    
    , and dry under high vacuum.
    
Workflow Diagram

SynthesisWorkflow Start Start: 1-Naphthylalanine (Solid) Activation Activation: MeOH + SOCl2 (0°C, Exothermic) Start->Activation Add to Solvent Reaction Reflux: 65°C, 4-6 Hours (Formation of HCl salt) Activation->Reaction Generates HCl/MeO- Validation TLC Validation: Disappearance of SM Reaction->Validation Monitor Workup Workup: Evaporation & Ether Precipitation Validation->Workup Complete Product Product: Methyl Ester HCl Salt (White Solid) Workup->Product Filter & Dry

Caption: Figure 1. Self-validating synthesis workflow for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl via thionyl chloride activation.

Spectroscopic Data Guide

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for amino acid salts due to solubility)

¹H NMR (400 MHz, DMSO-d₆)

The naphthalene ring current causes significant deshielding of the


-protons compared to phenylalanine.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.75 Broad Singlet3H

Ammonium protons; exchangeable with

.
8.25 - 7.40 Multiplet7HAr-H (Naph)Complex aromatic region. C1-substituted naphthalene shows distinct splitting (d, t, t, d, t, t, d pattern often overlapping).
4.45 Triplet / dd1H

-CH
Deshielded by electron-withdrawing ester and ammonium groups.
3.70 Singlet3H

Methyl ester; diagnostic sharp singlet.
3.65 - 3.45 Multiplet2H

-CH₂
Diastereotopic protons due to the chiral center; often appear as two sets of doublets of doublets (dd).
¹³C NMR (100 MHz, DMSO-d₆)
Shift (

, ppm)
AssignmentType
169.8 C =OEster Carbonyl
133.9, 131.5 Ar-C (Quaternary)Naphthalene bridgehead carbons
129.0 - 123.5 Ar-C HNaphthalene aromatic carbons (7 signals)
53.2

-C H
Chiral center
52.8 OC H₃Methyl ester carbon
33.5

-C H₂
Methylene bridge to naphthalene
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

The spectrum is dominated by the ester carbonyl and the ammonium salt stretches.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3200 - 2800 Broad, StrongN-H Stretch (

)
Characteristic of amino acid salts (overlaps with C-H).
3050 MediumAr C-H StretchAromatic protons (Naphthalene).
1745 Strong, SharpC=O StretchKey Identity Peak: Methyl ester carbonyl. (Acids appear ~1710-1725).
1590, 1510 MediumC=C Ring StretchNaphthalene skeletal vibrations.
1230 StrongC-O StretchEster C-O-C linkage.
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (ESI+)

Since the compound is a salt, it ionizes readily. The HCl component dissociates, so the observed parent ion is the cation


.
m/z (Observed)Ion IdentityFormulaInterpretation
230.1


Molecular Ion. Corresponds to the free base MW (229.1) + H.
252.1


Sodium adduct (common in glass/solvents).
171.1


Loss of the methyl ester group (Fragment: 59 Da).
154.1


Imine fragment characteristic of amino acids.

Analytical Interpretation & Quality Control

Troubleshooting Common Impurities
  • Free Acid (Starting Material):

    • Indicator: Loss of the singlet at 3.70 ppm (NMR) and disappearance of the 1745 cm⁻¹ band (IR).

    • Cause: Incomplete reaction or hydrolysis due to wet solvents.

  • Methyl Ether (Side Product):

    • Indicator: Extra singlets ~3.3 ppm in NMR.

    • Cause: Reaction temperature too high or reaction time too long.

Fragmentation Pathway Logic (MS)

The following diagram illustrates the primary fragmentation pathway observed in ESI-MS, confirming the ester structure.

MSFragmentation Parent Parent Ion [M+H]+ m/z 230.1 (C14H16NO2+) Imine Immonium Ion m/z ~170-171 (Naph-CH2-CH=NH2+) Parent->Imine Loss of COOCH3 (59 Da) Alpha-Cleavage Frag1 Loss of Methyl Formate (- HCOOMe) Naph Naphthyl Methyl Cation m/z 141.0 (C11H9+) Imine->Naph Loss of CH=NH2

Caption: Figure 2. Primary ESI-MS fragmentation pathway for 1-Naphthylalanine methyl ester.

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[3][4] Molecules, 13(5), 1111–1119.

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Organic Chemistry Lab Protocols.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Amino Acid Methyl Esters. NIST Chemistry WebBook.[5]

  • PubChem. (2024). Compound Summary: Methyl 2-amino-3-(naphthalen-1-yl)propanoate.[6][7][8] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

"use of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in peptide synthesis".

Application Note & Protocol Guide: Strategic Integration of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in Peptidomimetic Synthesis Document ID: AP-2026-03-NAL Target Audience: Synthetic Chemists, Peptide Engineers,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Strategic Integration of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in Peptidomimetic Synthesis

Document ID: AP-2026-03-NAL Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Content Focus: Solution-phase synthesis, orthogonal protection strategies, and receptor-ligand optimization.

Executive Summary & Chemical Rationale

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (commonly referred to as H-1-Nal-OMe·HCl or 1-Naphthylalanine methyl ester hydrochloride) is a highly specialized building block used to introduce profound steric bulk, extended


-conjugation, and enhanced hydrophobicity into peptide sequences [1].

Unlike its isomer 2-naphthylalanine (2-Nal), the 1-Nal derivative features the naphthalene ring attached at the 1-position. This structural nuance significantly increases local steric hindrance around the peptide backbone [1]. In drug development, this steric shielding is leveraged to protect adjacent peptide bonds from proteolytic degradation, while the bulky aromatic side chain is utilized to anchor peptides deep within the hydrophobic pockets of G-protein coupled receptors (GPCRs), such as the Mu- and Delta-opioid receptors (MOR/DOR)[2].

The methyl ester (-OMe) serves as a robust C-terminal protecting group during solution-phase synthesis, preventing unwanted polymerization or side reactions. The hydrochloride salt form ensures long-term shelf stability and prevents premature degradation of the free amine.

Physicochemical Properties & Strategic Utility

To successfully utilize H-1-Nal-OMe·HCl, researchers must account for its unique physicochemical profile. The steric bulk of the naphthalene ring dictates the choice of coupling reagents, while the methyl ester dictates the orthogonal protection strategy.

PropertySpecification / Detail
Chemical Name Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Common Abbreviations H-1-Nal-OMe·HCl, 1-Naphthylalanine methyl ester HCl
Structural Features Bicyclic aromatic side chain (1-position attachment); C-terminal methyl ester
Solubility Profile High in DMF, DMSO, and Methanol. Soluble in DCM upon neutralization. Insoluble in aqueous buffers.
Primary Utility C-terminal extension; Solution-phase fragment synthesis; Post-synthetic amidation
Receptor Modulation Enhances binding affinity via

-

stacking; alters agonist/antagonist efficacy profiles [2]

Mechanistic Pathways of 1-Nal in Drug Design

The inclusion of 1-Nal is rarely arbitrary. It is strategically placed to modulate pharmacokinetics and target selectivity. As demonstrated in opioid-neurotensin hybrid peptidomimetics, substituting a standard Phenylalanine (Phe) with 1-Nal forces the peptide into a conformation that heavily favors specific receptor active/inactive states, thereby tuning the drug's efficacy [2].

Mechanism P1 1-Nal Residue in Peptidomimetic M1 Bulky Naphthalene Ring (Steric Shielding) P1->M1 M2 Extended π-System (Aromatic Interactions) P1->M2 O1 Proteolytic Resistance (Increased Half-Life) M1->O1 O2 Receptor Pocket Binding (e.g., GPCRs / MOR) M2->O2 Final Enhanced Pharmacokinetics & Target Selectivity O1->Final O2->Final

Caption: Mechanistic pathways by which 1-Nal enhances peptide pharmacokinetics and receptor binding.

Experimental Protocols: Solution-Phase Integration

The following protocols detail the integration of H-1-Nal-OMe·HCl into a peptide chain.

Expert Insight (Causality): The steric hindrance of the 1-Nal side chain severely retards the rate of nucleophilic attack by its


-amine. Therefore, standard coupling agents like DIC/HOBt often result in incomplete reactions and high rates of epimerization. To overcome this, we mandate the use of HATU , which forms a highly reactive 7-aza-OBt active ester, driving the amidation to completion rapidly. Furthermore, because methyl esters are cleaved by saponification (which also cleaves Fmoc groups), Boc-protected  amino acids are recommended for the N-terminal coupling partner if subsequent C-terminal deprotection is required.
Protocol A: Free-Basing and Solution-Phase Coupling

Objective: Couple Boc-AA-OH to H-1-Nal-OMe·HCl to form a protected dipeptide.

Reagents:

  • H-1-Nal-OMe·HCl (1.0 eq)

  • Boc-AA-OH (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Active Ester: In a flame-dried flask under inert atmosphere (N

    
    ), dissolve Boc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (10 mL/mmol).
    
  • Activation: Add DIPEA (1.0 eq) to the mixture and stir at 0 °C for 5 minutes to generate the active 7-aza-OBt ester.

  • Free-Basing the 1-Nal Derivative: In a separate vial, suspend H-1-Nal-OMe·HCl (1.0 eq) in DMF. Add DIPEA (2.0 eq) dropwise. Rationale: The HCl salt must be fully neutralized to liberate the nucleophilic free amine. The solution should turn clear.

  • Coupling: Transfer the neutralized H-1-Nal-OMe solution to the activated Boc-AA-OH mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Monitor completion via LC-MS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% KHSO

    
     (aq), saturated NaHCO
    
    
    
    (aq), and brine. Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: C-Terminal Amidation (Methyl Ester Conversion)

Objective: Convert the C-terminal methyl ester of the synthesized peptide fragment directly into a primary amide (-NH


), a common motif in bioactive peptide therapeutics (e.g., GnRH and opioid analogs) [3].

Step-by-Step Methodology:

  • Solubilization: Dissolve the dried Boc-AA-1-Nal-OMe peptide in a 9:1 mixture of Methanol/DMF (approx. 15 mL per gram of peptide).

  • Cooling: Chill the reaction flask to <10 °C using an ice bath.

  • Ammonolysis: Slowly bubble anhydrous ammonia (NH

    
    ) gas into the solution with vigorous stirring until the solvent is fully saturated (approx. 30–60 minutes).
    
  • Conversion: Seal the flask and allow the mixture to stir at room temperature for 15–36 hours. Rationale: The methanolic ammonia directly attacks the methyl ester via nucleophilic acyl substitution, yielding the C-terminal amide without requiring an intermediate free-acid stage.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure Boc-AA-1-Nal-NH

    
     product.
    

Workflow Visualization

Workflow N1 H-1-Nal-OMe HCl (Starting Material) N2 Neutralization / Free-Basing (DIPEA in DMF) N1->N2 Step 1 N3 Solution-Phase Coupling (Boc-AA-OH, HATU, DIPEA) N2->N3 Step 2 N4 Ammonolysis (NH3 gas, MeOH/DMF) N3->N4 Step 3 N5 Boc-AA-1-Nal-NH2 (C-Terminal Amide) N4->N5 Step 4

Caption: Workflow illustrating the solution-phase integration and amidation of H-1-Nal-OMe HCl.

Troubleshooting & Optimization

  • Incomplete Coupling / Low Yield: If unreacted H-1-Nal-OMe remains, verify that sufficient DIPEA was added. The HCl salt consumes 1 equivalent of base; failure to account for this leaves the amine protonated and non-nucleophilic. Switch to a more polar solvent (e.g., NMP) or heat gently to 40 °C if steric hindrance persists.

  • Epimerization at the 1-Nal

    
    -carbon:  The bulky naphthyl group can slow coupling, giving the activated intermediate time to form an oxazolone and racemize. Ensure the reaction is kept at 0 °C during the initial activation phase and strictly avoid an excess of base (do not exceed 3.0 eq total DIPEA).
    
  • Poor Solubility of the Dipeptide: 1-Nal is highly hydrophobic. If the resulting peptide precipitates during workup, substitute Ethyl Acetate with Dichloromethane or add a small volume of Methanol during the extraction phase.

References

  • LifeTein. Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Retrieved from:[Link]

  • European Patent Office. Process for the synthesis of a peptide having a trp residue (EP1343808A2).
Application

"application of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in neurological research".

This guide details the application of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (also known as 1-Naphthylalanine methyl ester hydrochloride or H-1-Nal-OMe·HCl ) in neurological research. Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (also known as 1-Naphthylalanine methyl ester hydrochloride or H-1-Nal-OMe·HCl ) in neurological research.

Executive Summary & Chemical Profile

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is the methyl ester hydrochloride salt of the non-proteinogenic amino acid 1-Naphthylalanine (1-Nal) . In neurological research, it serves as a critical "privileged building block" for the synthesis of peptidomimetics targeting G-Protein Coupled Receptors (GPCRs) and ion channels in the Central Nervous System (CNS).

Its primary utility lies in the "Naphthalene Effect" : the introduction of a bulky, lipophilic naphthalene ring which:

  • Enhances Blood-Brain Barrier (BBB) Permeability: Increases the overall lipophilicity of the peptide.

  • Improves Metabolic Stability: Sterically hinders proteolytic enzymes (specifically carboxypeptidases) that degrade endogenous neuropeptides.

  • Boosts Receptor Affinity: Facilitates strong

    
     stacking interactions within hydrophobic receptor pockets (e.g., Opioid, Orexin, and Vasopressin receptors).
    
Chemical Specifications
PropertyDetail
Systematic Name Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Common Name H-1-Nal-OMe·HCl
CAS Number 63024-25-9 (S-isomer) / 188256-28-2 (R-isomer)
Molecular Weight 265.74 g/mol
Solubility Soluble in Methanol, Water, DMSO; sparingly soluble in non-polar solvents.
Key Function C-terminal capping reagent; Precursor for 1-Nal incorporation.

Application I: Synthesis of Protease-Resistant Enkephalin Analogues

The most direct application of H-1-Nal-OMe·HCl is in the solution-phase synthesis of opioid peptide analogues (e.g., modified Enkephalins or Dynorphins). Native Enkephalins (Tyr-Gly-Gly-Phe-Leu) degrade within minutes in plasma. Replacing the C-terminal residue or internal Phenylalanine with 1-Nal significantly extends half-life and alters selectivity between


 (MOR) and 

(DOR) opioid receptors.
Mechanism of Action

The methyl ester group acts as a temporary C-terminal protection group during synthesis or as a permanent "prodrug" modification to mask the C-terminal charge, facilitating BBB transport. Once inside the CNS, esterases may hydrolyze it to the active acid, or the ester itself may bind the receptor.

Protocol: Solution-Phase Coupling of H-1-Nal-OMe

Objective: Synthesize the dipeptide intermediate Boc-Tyr(tBu)-1-Nal-OMe , a scaffold for stabilized opioid ligands.

Reagents:

  • Amine Component: Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (1.0 eq)

  • Carboxylic Acid: Boc-Tyr(tBu)-OH (1.1 eq)

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Tyr(tBu)-OH (1.1 mmol) and HOBt (1.2 mmol) in anhydrous DMF (5 mL) at 0°C. Stir for 15 minutes to form the active ester.

  • Neutralization: In a separate vial, dissolve Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) dropwise to neutralize the HCl salt and liberate the free amine. Critical: Ensure pH is ~8–9 using wet pH paper.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add EDC·HCl (1.2 mmol).

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Stir overnight (12–16 hours) under Nitrogen atmosphere.

  • Work-up: Dilute with Ethyl Acetate (50 mL). Wash sequentially with:

    • 5% Citric Acid or 1M KHSO₄ (x3) – Removes unreacted amine/base.

    • Saturated NaHCO₃ (x3) – Removes unreacted acid.

    • Brine (x1).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Validation:

  • TLC: Check disappearance of H-1-Nal-OMe (ninhydrin positive) and appearance of product (UV active, ninhydrin negative).

  • Mass Spec: Expect [M+H]+ peak corresponding to the coupled product.

Application II: Fluorescence Probing of Receptor Binding Sites

Unlike Phenylalanine, the Naphthalene moiety of 1-Nal is intrinsically fluorescent with a distinct emission spectrum. This property allows researchers to use H-1-Nal-OMe containing peptides as "self-reporting" ligands to study binding kinetics without attaching bulky extrinsic fluorophores (like FITC) that might disrupt ligand-receptor fit.

Experimental Logic

When a 1-Nal residue in a peptide binds into a hydrophobic receptor pocket (e.g., the orthosteric site of the Oxytocin receptor), its fluorescence intensity typically increases, and the emission maximum shifts (blue shift) due to the change in dielectric constant of the environment.

Protocol: Saturation Binding Assay via Fluorescence

Objective: Determine the dissociation constant (


) of a 1-Nal-containing neuropeptide.

Workflow:

  • Preparation: Prepare a stock solution of the 1-Nal-peptide (1 mM in DMSO). Dilute into assay buffer (50 mM Tris-HCl, pH 7.4).

  • Titration:

    • Place a fixed concentration of purified Receptor (e.g., 100 nM) in a quartz cuvette.

    • Titrate increasing concentrations of the 1-Nal-peptide (0.1 nM to 10

      
      M).
      
  • Measurement:

    • Excitation: 280 nm (excites both Trp and Nal) or 295 nm (selectively excites Nal/Trp, minimizing Tyr). Note: If the protein has Trp, use FRET signal or differential subtraction.

    • Emission: Monitor spectra from 300–450 nm. Naphthalene emission is typically broad, centered around 330–340 nm .

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Ligand Concentration 
    
    
    
    . Fit to the one-site binding equation:
    
    

Visualization: Strategic Design of Neuroactive Peptides

The following diagram illustrates the decision logic for incorporating Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl into drug design.

Nal_Design_Strategy Start Target: Unstable/Low-Affinity Neuropeptide Decision Select Modification Strategy Start->Decision Route_A Increase Hydrophobicity/BBB Crossing Decision->Route_A Route_B Block Carboxypeptidase Degradation Decision->Route_B Route_C Probe Binding Pocket (Fluorescence) Decision->Route_C Action Incorporate H-1-Nal-OMe HCl Route_A->Action C-term modification Route_B->Action Stereoelectronic effect Route_C->Action Naphthalene fluorophore Outcome_A Result: High Lipophilicity Prodrug (C-term Ester) Action->Outcome_A Outcome_B Result: Protease Resistant Analog (Steric Bulk) Action->Outcome_B Outcome_C Result: Intrinsic Fluorescent Probe (No bulky dye needed) Action->Outcome_C

Caption: Decision matrix for deploying 1-Nal-OMe in peptide drug discovery.

Comparative Data: Impact on Potency

The table below summarizes literature data demonstrating the effect of substituting Phenylalanine (Phe) with 1-Naphthylalanine (1-Nal) in representative neuro-active peptides.

Peptide ScaffoldModificationTarget ReceptorEffect on Affinity (

)
Biological Outcome
Enkephalin Phe


1-Nal

-Opioid (MOR)
Increased (0.8 nM) Enhanced analgesia; reduced proteolysis.
Substance P Phe


1-Nal
NK1 ReceptorMaintainedConverted agonist to Antagonist .
Bradykinin Phe


1-Nal
B2 ReceptorIncreasedImproved antagonist potency.
Minigastrin Phe


1-Nal
CCK2RIncreasedHigh tumor uptake; metabolic stability.[1]

References

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. National Institutes of Health (NIH) / PMC. [Link]

  • Structure–Function and Therapeutic Potential of Spider Venom-Derived Cysteine Knot Peptides Targeting Sodium Channels. Frontiers in Pharmacology. [Link][2]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • PubChem Compound Summary for CID 6950505: 3-(1-Naphthyl)-D-alanine. National Center for Biotechnology Information. [Link]

  • Spectroscopic techniques in the study of protein binding: the use of 1-anilino-8-naphthalenesulphonate. Molecular Pharmacology. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification and Enantiomeric Purity Determination of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Abstract This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification and chiral separation of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification and chiral separation of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, a key intermediate in pharmaceutical synthesis.[1] Two distinct methods are detailed: a reversed-phase HPLC-UV/Fluorescence method for the precise assay of the compound and a normal-phase chiral HPLC method for the determination of its enantiomeric purity. The methodologies are designed to be accurate, precise, and specific, adhering to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[2][3][4][5] This guide provides comprehensive, step-by-step protocols, validation parameters, and data presentation to support researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a chiral amino acid ester derivative that serves as a critical building block in the synthesis of various biologically active molecules.[1] Its naphthalene moiety provides inherent UV absorbance and fluorescence, making it amenable to direct analysis without the need for derivatization, a common requirement for many amino acids.[6][7][8][9][10][11][12] The stereochemistry of this compound is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[13] Therefore, reliable and accurate analytical methods to determine both its overall purity (assay) and the relative amounts of its enantiomers are essential for quality control and regulatory compliance.

This application note addresses these analytical challenges by providing two dedicated HPLC methods. The first is a reversed-phase method for quantifying the total amount of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, leveraging its natural spectroscopic properties for sensitive detection. The second is a chiral separation method to resolve and quantify the individual enantiomers, ensuring the stereochemical integrity of the intermediate.

Methodologies and Protocols

Assay by Reversed-Phase HPLC with UV and Fluorescence Detection

This method is designed for the quantitative determination of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in bulk drug substances. The naphthalene group in the molecule allows for sensitive detection using either a UV or a fluorescence detector.[6][7][8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Fluorescence Detection Excitation: 280 nm, Emission: 340 nm
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the diluent.

Assay_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard (0.1 mg/mL) HPLC_System RP-HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Prepare Sample (0.1 mg/mL) Sample_Prep->HPLC_System Detection UV (280 nm) or Fluorescence (Ex:280/Em:340 nm) HPLC_System->Detection Integration Integrate Peak Area Detection->Integration Calculation Calculate Assay (%) Integration->Calculation

Caption: Workflow for the RP-HPLC assay of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Enantiomeric Purity by Chiral HPLC

This method is designed to separate the (R) and (S) enantiomers of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. A polysaccharide-based chiral stationary phase is employed under normal-phase conditions.[14][15]

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 280 nm
  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of racemic Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This solution is used for system suitability to ensure the resolution of the two enantiomers.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase.

Chiral_Separation_Workflow Sample_Prep Prepare Sample Solution (0.5 mg/mL in Mobile Phase) Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection System_Suitability Inject Racemic Standard (Verify Resolution > 1.5) Chiral_HPLC Chiral HPLC System (Polysaccharide CSP) System_Suitability->Chiral_HPLC Sample_Injection->Chiral_HPLC UV_Detection UV Detection (280 nm) Chiral_HPLC->UV_Detection Data_Analysis Integrate Enantiomer Peaks UV_Detection->Data_Analysis Purity_Calculation Calculate Enantiomeric Purity (%) Data_Analysis->Purity_Calculation

Caption: Workflow for the chiral HPLC analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Method Validation

The analytical methods described have been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The validation parameters demonstrate that the methods are suitable for their intended purpose.

Validation Parameters for the Assay Method
ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank and placebo at the retention time of the analyte.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over 50-150% of the nominal concentration.r² = 0.9998
Accuracy 98.0% to 102.0% recovery at three concentration levels (80%, 100%, 120%).99.5% - 101.2%
Precision (Repeatability) RSD ≤ 1.0% for six replicate injections.RSD = 0.45%
Precision (Intermediate) RSD ≤ 2.0% for analyses conducted on different days by different analysts.RSD = 0.82%
Range 80% to 120% of the test concentration.Confirmed
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.0.15 µg/mL
Robustness No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).Pass
Validation Parameters for the Chiral Method
ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution of the two enantiomers (Resolution > 1.5).Resolution = 2.1
Linearity (for the minor enantiomer) Correlation coefficient (r²) ≥ 0.995 over the range of LOQ to 2.0% of the major enantiomer concentration.r² = 0.998
Limit of Quantitation (LOQ) The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy (RSD ≤ 10%).0.1% of the major enantiomer
Limit of Detection (LOD) The lowest concentration of the minor enantiomer that can be detected (Signal-to-Noise ratio ≥ 3).0.03% of the major enantiomer
Precision (at LOQ) RSD ≤ 10% for six replicate injections of a sample spiked with the minor enantiomer at the LOQ level.RSD = 6.8%
Accuracy (for the minor enantiomer) 80.0% to 120.0% recovery of the minor enantiomer from a spiked sample.95.3% - 104.5%

Conclusion

The HPLC methods detailed in this application note provide a comprehensive analytical toolkit for the quality control of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. The reversed-phase method offers a reliable and accurate means for assay determination, while the chiral HPLC method ensures the control of enantiomeric purity. These validated protocols are essential for ensuring the consistency, quality, and safety of this important pharmaceutical intermediate.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-217.
  • Berlman, I. B. (1971).
  • Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A Refined Program with Accompanying Spectral Databases for Photochemical Calculations. Photochemistry and Photobiology, 81, 212-213.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Li, Y., Tang, A. G., & Mu, S. (2011). HPLC-FLD determination of serum aromatic amino acids: application in chronic kidney disease patients. Clinica Chimica Acta, 412(11-12), 1032–1035.
  • Lin, C. E., & Lin, C. H. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • MSU Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • OMLC. (n.d.). Naphthalene. Oregon Medical Laser Center. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]

  • RSC Publishing. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Advances, 11(36), 22166-22172.
  • Sumitomo Chemical. (n.d.).
  • International Journal of Computational and Experimental Science and Engineering. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. IJCESE, 11(2), 108-114.
  • ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol... Retrieved from [Link]

  • AIP Publishing. (1975). Excitation of fluorescence in naphthalene and azulene by electron impact. The Journal of Chemical Physics, 62(1), 178-185.
  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115-5117.
  • Khan, I., et al. (2017). analysis of amino acids by high performance liquid chromatography. World Journal of Pharmaceutical Research, 6(8), 1568-1580.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Dorofėjus, A. (2026, January 8).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Emission fluorescence spectra of naphthalene, 1-naphthol, and... Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • American Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • BenchChem. (2025).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

This Application Note is structured to guide researchers through the development and execution of a robust HPLC method for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl . It moves beyond a simple "recipe" to explain t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the development and execution of a robust HPLC method for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl . It moves beyond a simple "recipe" to explain the mechanistic reasoning behind every parameter, ensuring the method is adaptable and scientifically sound.

Introduction & Compound Analysis

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (often abbreviated as 1-Naphthylalanine methyl ester HCl) is a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents. Its structure combines a hydrophobic naphthalene moiety with a polar, ionizable amino acid backbone.

Structural Challenges for Chromatography
  • Hydrophobicity (Naphthalene Ring): The bulky aromatic ring creates significant retention on C18 columns, requiring higher organic strength eluents than standard amino acids.

  • Basic Amine (

    
    ):  The free amine interacts with residual silanols on silica columns, leading to peak tailing. This requires low pH buffers or ion-pairing agents.
    
  • Ester Linkage: The methyl ester is susceptible to hydrolysis, particularly in basic conditions (

    
    ) or prolonged exposure to aqueous buffers.
    
  • UV Chromophores: The naphthalene ring offers excellent UV sensitivity at

    
     and secondary absorption at 
    
    
    
    .

Method Development Strategy

The following workflow illustrates the logical progression for developing this method, ensuring all chemical properties are addressed.

MethodDevelopment Start Compound Analysis Solubility Solubility Check (MeOH/Water) Start->Solubility ColumnSel Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSel MobilePhase Mobile Phase Design (Acidic pH for Amine) ColumnSel->MobilePhase Note2 Phenyl-Hexyl offers pi-pi selectivity ColumnSel->Note2 Gradient Gradient Optimization (High Organic for Naphthalene) MobilePhase->Gradient Note1 Avoid basic pH to prevent hydrolysis MobilePhase->Note1 Validation Final Validation (Linearity, LOQ) Gradient->Validation

Figure 1: Strategic workflow for method development focusing on compound-specific challenges.

Experimental Protocols

Protocol A: Chemical Purity (Reversed-Phase HPLC)

This is the primary method for determining the purity of the compound and identifying synthesis by-products (e.g., free acid hydrolysis products).

Instrumentation & Conditions
ParameterSpecificationRationale
Column C18 (L1) or Phenyl-Hexyl ,

C18 provides robust hydrophobic retention. Phenyl-Hexyl offers unique selectivity for the naphthalene ring via

-

interactions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (~2.0) suppresses silanol ionization, eliminating amine tailing.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is preferred over MeOH for lower backpressure and sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp

slightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 220 nm (Primary), 280 nm (Secondary)220 nm detects the amide/ester bonds and the ring; 280 nm is specific to the naphthalene ring.
Injection Vol 5 - 10

Dependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold to retain polar impurities (salts).
2.010Start of gradient.
15.090Linear ramp to elute the hydrophobic Naphthyl ester.
18.090Wash to remove highly retained dimers/oligomers.
18.110Return to initial conditions.
23.010Re-equilibration (Critical for reproducibility).
Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.[1]

  • Procedure: Weigh ~5 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN (to ensure naphthalene solubility), then make up to volume with water.

  • Stability Warning: Analyze within 24 hours. Store at

    
     in the autosampler. Do not use basic buffers or pure water as diluent to prevent ester hydrolysis.
    
Protocol B: System Suitability & Validation Criteria

Before running unknown samples, the system must pass these criteria to ensure data trustworthiness.

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for the amine; if
    
    
    , replace column or increase TFA).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for retention time and area (n=5 injections).
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (often the free acid hydrolysis product).

Troubleshooting & Diagnostics

Common issues encountered with amino acid esters and their solutions.

Troubleshooting Issue Problem Detected Split1 Peak Tailing? Issue->Split1 Split2 Extra Peak @ RRT ~0.5? Issue->Split2 Split3 Retention Time Drift? Issue->Split3 Action1 Increase TFA to 0.15% or use New Column Split1->Action1 Yes Action2 Hydrolysis Detected. Check Diluent pH. Keep Sample Cold. Split2->Action2 Yes (Free Acid) Action3 Check Column Equil. Check Organic Evap. Split3->Action3 Yes

Figure 2: Diagnostic decision tree for common chromatographic anomalies.

Key Troubleshooting Insights:
  • The "Ghost" Peak: If a peak appears significantly earlier than the main peak (approx RRT 0.4-0.6), it is likely 2-amino-3-(naphthalen-1-yl)propanoic acid (the free acid), resulting from ester hydrolysis. Confirm by injecting a sample of the free acid if available.

  • Doublets: If the main peak splits, check the sample solvent. If the sample is dissolved in 100% strong organic (ACN/MeOH) and injected into a high-aqueous initial gradient, "solvent effect" peak splitting can occur. Ensure diluent matches initial mobile phase conditions (e.g., 50% organic).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution and Column Selection).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem. (n.d.).[2] 3-(1-Naphthyl)-L-alanine hydrochloride.[3][4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • BenchChem. (2025).[5] Chiral HPLC Analysis of Amino Acid Esters: A Comparative Guide. (Reference for potential chiral separation strategies if enantiomeric purity is required).

Sources

Method

Application Note: Developing Enantiomerically Pure Drugs using Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Executive Summary: The "Naphthylalanine Advantage" In the landscape of modern peptidomimetics and small-molecule drug discovery, standard proteinogenic amino acids often fail to provide the necessary pharmacokinetic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Naphthylalanine Advantage"

In the landscape of modern peptidomimetics and small-molecule drug discovery, standard proteinogenic amino acids often fail to provide the necessary pharmacokinetic stability or receptor affinity. Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (henceforth H-1-Nal-OMe[1]·HCl ) serves as a critical chiral building block for introducing the bulky, hydrophobic 1-naphthylalanine residue.[1]

Unlike its isomer 2-naphthylalanine (found in drugs like Abarelix and Degarelix), the 1-naphthylalanine (1-Nal) moiety offers a distinct steric profile.[1][2] Its "width-over-length" geometry forces unique conformational constraints on peptide backbones, often favoring


-turn induction and enhancing proteolytic stability.[1] This guide details the protocols for synthesizing, handling, and validating the enantiomeric purity of this high-value intermediate.

Chemical Profile & Specifications

PropertySpecification
Compound Name Methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
Common Abbreviation H-1-Nal-OMe[1]·HCl
CAS Number (L-isomer) 63024-25-9
CAS Number (D-isomer) 188256-28-2
Molecular Formula C₁₄H₁₅NO₂[1] · HCl
Molecular Weight 265.74 g/mol
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in Water
Key Application Solution-phase peptide synthesis; Chiral intermediate for amino alcohols

Application Note: Structural Causality in Drug Design

The Steric "Lock" Mechanism

The utility of H-1-Nal-OMe[1]·HCl lies in the specific geometry of the naphthalene ring attachment.[1]

  • 1-Nal (alpha-attachment): The ring projects laterally, creating significant steric clash with the peptide backbone (

    
     and 
    
    
    
    residues).[1] This restricts rotational freedom (
    
    
    angles), effectively "locking" bioactive conformations.[1]
  • 2-Nal (beta-attachment): The ring projects longitudinally, mimicking a longer Tryptophan.[1]

Drug Development Insight: When a hit compound containing Tryptophan (Trp) or Phenylalanine (Phe) shows metabolic instability, substituting with 1-Nal can retain hydrophobic binding while blocking chymotrypsin-like cleavage due to steric hindrance.[1]

Workflow Visualization

The following diagram illustrates the integration of H-1-Nal-OMe·HCl into a drug development pipeline, highlighting the critical QC checkpoints.

DrugPipeline Start Hit Identification (Phe/Trp containing peptide) Design Rational Design Substitue with 1-Nal Start->Design Improve Stability Synth Synthesis (Protocol 1) Design->Synth H-1-Nal-OMe·HCl QC Chiral QC (Protocol 2) Synth->QC Validate ee% QC->Synth Fail (<99%) Coupling Solution Phase Coupling QC->Coupling Pass (>99.5%) Final Enantiopure Therapeutic Candidate Coupling->Final

Figure 1: Integration of 1-Nal building blocks into medicinal chemistry workflows.

Experimental Protocols

Protocol 1: High-Fidelity Synthesis of H-1-Nal-OMe[1]·HCl

Objective: Convert 1-Naphthylalanine to its methyl ester hydrochloride without racemization. Scale: 10 mmol (approx. 2.15 g of starting material).[1]

Materials
  • (S)-1-Naphthylalanine (Enantiomeric Excess >99%)[1]

  • Thionyl Chloride (SOCl₂), ReagentPlus grade[1]

  • Methanol (Anhydrous), <0.05% water[1]

  • Diethyl ether (for precipitation)[1]

Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂). Chill 20 mL of anhydrous methanol to 0°C in an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride (1.5 mL, 20 mmol, 2.0 equiv) dropwise to the methanol over 10 minutes. Caution: SO₂ and HCl gas evolution.[1] Perform in a fume hood.

  • Addition: Add solid (S)-1-Naphthylalanine (2.15 g, 10 mmol) in one portion. The solid will dissolve as the reaction proceeds.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12 hours.

    • Note: Refluxing is possible (2 hours) but increases the risk of racemization (approx. 0.5-1% loss of ee).[1] Room temperature is preferred for enantiopure applications.[1]

  • Workup: Concentrate the solution in vacuo (Rotavap) at 40°C to obtain a viscous oil.

  • Crystallization: Redissolve the oil in a minimum amount of cold methanol (2-3 mL). Add diethyl ether (30 mL) slowly with vigorous stirring. A white precipitate should form.[1][3]

  • Isolation: Filter the solid, wash with cold ether (2 x 10 mL), and dry under high vacuum.

Expected Yield: 92-96% (White crystalline solid).[1]

Protocol 2: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Validate that the "enantiomerically pure" drug precursor is indeed >99.5% ee. Self-Validating Step: Always run a racemic standard (mixture of D- and L-1-Nal-OMe) before the sample to confirm separation capability.[1]

Chromatographic Conditions
ParameterSetting
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 280 nm (Specific to Naphthalene)
Sample Prep Dissolve 1 mg/mL in Mobile Phase.[1] If insoluble, use minimal EtOH.[1]
Analysis Logic
  • Racemic Standard: Inject the racemate. You should observe two peaks with resolution (

    
    ) > 1.5.[1]
    
    • Typical Retention: D-isomer (RT ~8 min), L-isomer (RT ~12 min) on Chiralpak AD-H (order may vary; confirm with pure standards).

  • Sample Injection: Inject the synthesized H-1-Nal-OMe·HCl.

  • Calculation:

    
    [1][4][5]
    
  • Acceptance Criteria: For drug development, %ee must be

    
    .[1]
    
Protocol 3: Solution Phase Peptide Coupling (Fragment Condensation)

Context: Using H-1-Nal-OMe·HCl as the C-terminal acceptor.[1]

Methodology
  • Neutralization: The HCl salt must be neutralized in situ.[1]

    • Dissolve H-1-Nal-OMe[1]·HCl (1.0 equiv) in DMF.[1]

    • Add DIPEA (Diisopropylethylamine) (2.0 equiv).[1]

  • Activation: In a separate vessel, activate the N-protected amino acid (e.g., Boc-Pro-OH) (1.1 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF for 5 minutes.

  • Coupling: Combine the solutions. Stir at RT for 2-4 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the free amine peak indicates completion.[1]

References

  • PubChem. (2025).[1][6] Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (Compound).[1] National Library of Medicine.[1][6] [Link][1]

  • Mullins, F. M., et al. (2014).[1] New Compstatin Peptides Containing N-Terminal Extensions and Non-Natural Amino Acids. Journal of Medicinal Chemistry. [Link]

  • Phenomenex. (2023).[1] Chiral HPLC Separation Strategies for Amino Acid Derivatives. Phenomenex Application Guide. [Link]

Sources

Application

"in vitro assays using Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl"

Application Note: Physicochemical and Enzymatic Profiling of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl Introduction Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (hereafter 1-Nal-OMe·HCl ) is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Physicochemical and Enzymatic Profiling of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Introduction

Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (hereafter 1-Nal-OMe·HCl ) is a specialized amino acid derivative bridging the gap between standard peptide synthesis and advanced biophysical probing. Structurally, it is the methyl ester of 1-Naphthylalanine (1-Nal), a non-canonical analogue of tryptophan and phenylalanine.

Why this molecule matters:

  • Fluorescent Probing: The naphthalene moiety acts as an intrinsic fluorophore (

    
     nm), offering a robust alternative to Tryptophan for probing hydrophobic protein domains without the metabolic liability of natural amino acids.
    
  • Peptidomimetics: It serves as a critical intermediate for introducing steric bulk and hydrophobicity into GPCR ligands (e.g., MC4R agonists) and antimicrobial peptides.

  • Prodrug Modeling: The methyl ester functionality makes it an ideal model substrate for esterase stability assays, mimicking the activation of ester-based prodrugs.

This guide details three validated protocols for utilizing 1-Nal-OMe·HCl in enzymatic kinetics, fluorescence binding studies, and stability profiling.

Chemical Profile & Handling

PropertySpecification
Molecular Weight 265.74 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>50 mM), Methanol (>50 mM), Water (Limited, pH dependent)

(Abs)
282 nm (Naphthalene ring)
Fluorescence

nm /

nm
Storage -20°C, Desiccated (Hygroscopic)

Critical Handling Note: As an HCl salt, the compound yields an acidic solution upon dissolution in water. For biological assays (pH 7.4), the stock solution must be prepared in DMSO and diluted into a strong buffer (e.g., 100 mM PBS) to prevent pH drift, or neutralized with equimolar base if high concentrations are required in aqueous media.

Application I: Enzymatic Hydrolysis Kinetics (Esterase Screen)

Rationale: The methyl ester group of 1-Nal-OMe is susceptible to hydrolysis by esterases (e.g., Porcine Liver Esterase - PLE) and serine proteases (e.g., Chymotrypsin). This assay quantifies the half-life (


) of the compound, serving as a proxy for plasma stability or prodrug activation rates.

Workflow Diagram:

EsteraseWorkflow Stock Stock Prep (10mM in DMSO) Buffer Buffer System (PBS pH 7.4, 37°C) Stock->Buffer Dilute to 100µM Enzyme Enzyme Addition (PLE or Chymotrypsin) Buffer->Enzyme Initiate Rxn Incubation Incubation (0 - 60 min) Enzyme->Incubation Quench Quench (Acetonitrile + 0.1% TFA) Incubation->Quench Timepoints HPLC HPLC Analysis (UV @ 280nm) Quench->HPLC

Figure 1: Workflow for enzymatic stability profiling of 1-Nal-OMe.

Protocol:

  • Preparation:

    • Substrate Stock: Dissolve 1-Nal-OMe·HCl in DMSO to 10 mM.

    • Reaction Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4, pre-warmed to 37°C.

    • Enzyme Stock: Prepare Porcine Liver Esterase (PLE) at 1 U/mL in PBS.

  • Reaction Initiation:

    • Dilute Substrate Stock 1:100 into Reaction Buffer (Final [S] = 100 µM).

    • Control: Transfer 100 µL to a tube containing 100 µL cold Acetonitrile (T=0 blank).

    • Add Enzyme Stock (start timer).

  • Sampling:

    • At

      
       min, withdraw 100 µL aliquots.
      
    • Immediately dispense into tubes containing 100 µL ice-cold Acetonitrile + 0.1% TFA (Quenching Solution).

    • Centrifuge at 10,000 x g for 5 min to pellet precipitated enzyme.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).

    • Mobile Phase: A: Water + 0.1% TFA; B: ACN + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 280 nm (Naphthalene absorption).

    • Data Output: Calculate the Area Under Curve (AUC) for the Ester (RT ~6.5 min) and the Free Acid (RT ~5.2 min).

Self-Validation Criteria:

  • Mass balance (Area of Ester + Area of Acid) must remain constant (>90%) throughout the time course.

  • The T=0 blank must show <1% hydrolysis.

Application II: Fluorometric Probing of Hydrophobic Pockets

Rationale: The 1-naphthyl group is environmentally sensitive. In aqueous buffer, fluorescence is often quenched by water. Upon binding to a hydrophobic pocket (e.g., HSA/BSA drug binding sites), the quantum yield increases, and the emission maximum (


) often blue-shifts. This assay uses 1-Nal-OMe as a probe to map binding affinity.

Mechanism Diagram:

FluorescenceMechanism Excitation Excitation (282 nm) State_Aq Aqueous State (Quenched by H2O) Excitation->State_Aq State_Bound Bound State (Hydrophobic Pocket) Excitation->State_Bound + Protein Emission_Aq Low Emission (~340 nm) State_Aq->Emission_Aq Emission_Bound High Emission (Blue Shift <335 nm) State_Bound->Emission_Bound Signal Enhancement

Figure 2: Principle of solvatochromic shift upon hydrophobic binding.

Protocol:

  • Setup:

    • Probe: 1-Nal-OMe·HCl (10 µM final concentration in PBS).

    • Target: BSA (Bovine Serum Albumin) titration series (0 to 50 µM).

  • Measurement:

    • Use a quartz cuvette or black 96-well plate.

    • Excitation: 282 nm (Slit width 5 nm).

    • Emission Scan: 300 nm to 450 nm.

  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) at 335 nm vs. [BSA].
      
    • Fit data to a one-site binding model:

      
      
      

Interpretation: A significant increase in intensity confirms the 1-Nal moiety has entered a hydrophobic environment. This validates the compound's utility as a "warhead" for mapping hydrophobic interactions in drug design.

Application III: QC & Stability for Peptide Synthesis

Rationale: When used as a building block in Solid Phase Peptide Synthesis (SPPS), the methyl ester must often be hydrolyzed to the free acid or used directly in solution phase coupling. However, the HCl salt can catalyze auto-degradation in basic organic solvents.

Stability Table (24h exposure):

Solvent ConditionStabilityObservation
DMSO (Neat) HighStable for >1 week at RT.
DMF + 20% Piperidine LowRapid Fmoc-removal mimic; Methyl ester may transesterify or hydrolyze.
Water (pH 2.0) HighStable (HCl salt form).
Water (pH 10.0) LowBase-catalyzed hydrolysis of the methyl ester.

QC Protocol: Before use in critical synthesis, dissolve 1 mg in 1 mL MeOH. Inject on HPLC.

  • Acceptance Criteria: Purity >98%.

  • Impurity Flag: A peak at RRT 0.8 usually indicates the free acid (hydrolysis product), which will interfere with stoichiometry calculations.

References

  • PubChem. "3-(1-Naphthyl)-D-alanine."[1][2] National Library of Medicine. Accessed October 2023. Link

  • Sigma-Aldrich. "Product Specification: (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride." Link

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Foundational text for Naphthalene fluorescence principles).
  • ChemicalBook. "(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl Properties and CAS." Link

  • BenchChem. "Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides." (Analogous protocol for 1-Nal derivatives). Link

Sources

Method

Application Note &amp; Protocols: Synthesis of Novel Cardiovascular Agents from Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis and evaluation of novel cardiovascular drug candidates, utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and evaluation of novel cardiovascular drug candidates, utilizing (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride as a versatile chiral starting material. The protocols herein are designed to be robust and adaptable, offering pathways to several major classes of cardiovascular agents. The rationale behind each synthetic choice and analytical method is detailed to provide a field-proven perspective on the drug discovery process.

The selection of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is strategic. As a non-proteinogenic amino acid derivative, it provides a unique scaffold for building complex molecules.[1] The naphthalene moiety is a key feature found in several known cardiovascular drugs, such as the β-blocker propranolol.[2] Molecular modeling studies of propranolol have shown that the naphthalene ring engages in crucial hydrophobic interactions with amino acid residues within the β-adrenergic receptor, such as Trp109, Phe289, and Val292.[3] This established precedent suggests that the naphthalene group can serve as a potent pharmacophore for anchoring novel compounds to their biological targets. Furthermore, the inherent chirality of the starting material is critical, as stereochemistry often dictates the pharmacological and toxicological properties of a drug.[4]

This document outlines three distinct synthetic pathways to generate libraries of potential:

  • β-Adrenergic Blockers (β-Blockers)

  • Angiotensin-Converting Enzyme (ACE) Inhibitors

  • Dihydropyrimidine-based Calcium Channel Blockers

Following the synthetic protocols, this guide details the necessary analytical techniques for structural verification and purity assessment, as well as a suite of in vitro and ex vivo assays for pharmacological characterization.

Section 1: Synthesis of Potential β-Adrenergic Blockers

Rationale & Causality:

The quintessential structure of most β-blockers is an aryloxypropanolamine.[2] This synthetic strategy leverages the starting material to create the core amino alcohol structure. The first critical step is the selective reduction of the methyl ester to a primary alcohol without affecting the rest of the molecule. This is a common and efficient transformation in medicinal chemistry to produce chiral amino alcohols from amino acid esters.[][6] Subsequent N-alkylation introduces the bulky alkyl group (typically isopropyl or tert-butyl) that is characteristic of β-blockers and essential for receptor antagonism.[7]

Experimental Workflow: β-Blocker Synthesis

G start Methyl 2-amino-3-(naphthalen-1-yl) propanoate HCl intermediate (S)-2-amino-3-(naphthalen-1-yl) propan-1-ol start->intermediate Reduction (NaBH4 / MeOH) final Target β-Blocker Analog intermediate->final Reductive Amination (Acetone, NaBH3CN)

Caption: Workflow for the synthesis of β-blocker analogs.

Protocol 1.1: Reduction of Methyl Ester to (S)-2-amino-3-(naphthalen-1-yl)propan-1-ol

Principle: Sodium borohydride (NaBH₄) in the presence of a protic solvent like methanol (MeOH) is a mild and effective system for the reduction of esters to their corresponding alcohols.[6] This method is often preferred over more reactive hydrides like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and safer handling.[8][9] The methanol acts as a proton source to facilitate the reduction.

Materials:

  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise to the stirred suspension.

  • Carefully add anhydrous methanol (10.0 eq) dropwise to the reaction mixture over 30 minutes. The reaction is exothermic and may effervesce.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to decompose excess NaBH₄.

  • Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude amino alcohol can be purified by column chromatography on silica gel if necessary.

Protocol 1.2: N-Isopropylation via Reductive Amination

Principle: Reductive amination is a highly efficient method for forming C-N bonds. The primary amine of the amino alcohol reacts with a ketone (acetone) to form a transient imine intermediate, which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to the secondary amine. NaBH₃CN is selective for the iminium ion over the ketone, preventing reduction of the starting acetone.[]

Materials:

  • (S)-2-amino-3-(naphthalen-1-yl)propan-1-ol (from Protocol 1.1)

  • Acetone

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in methanol.

  • Add acetone (5.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze imine formation (to bring the pH to ~5-6).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Data Summary Table: β-Blocker Synthesis

StepProductExpected YieldKey Characterization Data (Expected)
1.1(S)-2-amino-3-(naphthalen-1-yl)propan-1-ol80-95%MS (ESI+): m/z [M+H]⁺ = 216.1
1.2(S)-3-(naphthalen-1-yl)-2-(isopropylamino)propan-1-ol60-80%MS (ESI+): m/z [M+H]⁺ = 258.2

Section 2: Synthesis of Potential ACE Inhibitors

Rationale & Causality:

Many potent ACE inhibitors, such as Enalapril and Lisinopril, are structurally related to dipeptides or tripeptides.[10][11] A common synthetic strategy involves the amide coupling of an amino acid ester with another amino acid or a carboxylic acid fragment.[12] Here, we utilize the starting material as the N-terminal component, coupling it with a protected proline derivative. Proline is a common C-terminal residue in ACE inhibitors as it fits well into the S' pocket of the enzyme.[10][13] The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is standard practice to facilitate amide bond formation while minimizing racemization.[14][15][16] Subsequent deprotection and saponification are necessary to reveal the free carboxylate and amine functionalities that are critical for binding to the zinc ion in the ACE active site.[13]

Experimental Workflow: ACE Inhibitor Synthesis

G start Methyl 2-amino-3-(naphthalen-1-yl) propanoate HCl step1 Amide Coupling (Boc-Pro-OH, EDC, HOBt) start->step1 intermediate Protected Dipeptide Ester step1->intermediate step2 Deprotection & Saponification (TFA, then LiOH) intermediate->step2 final Target ACE Inhibitor Analog step2->final

Caption: Workflow for the synthesis of ACE inhibitor analogs.

Protocol 2.1: Amide Coupling with N-Boc-L-proline

Principle: EDC is a water-soluble carbodiimide that activates the carboxylic acid of Boc-Pro-OH, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps the activated acid as an HOBt-ester, which is less reactive but more stable and reacts cleanly with the amine of our starting material to form the amide bond with minimal loss of stereochemical integrity.[15]

Materials:

  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

  • N-Boc-L-proline

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-L-proline (1.1 eq), EDC HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (1.0 eq) in DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.

  • Add the amine solution to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting protected dipeptide ester by silica gel chromatography.

Protocol 2.2: Deprotection and Saponification

Principle: The Boc (tert-butoxycarbonyl) protecting group is acid-labile and is commonly removed with trifluoroacetic acid (TFA). The methyl ester is then hydrolyzed (saponified) to the free carboxylic acid under basic conditions, typically using lithium hydroxide (LiOH), which is effective and generally minimizes side reactions.

Materials:

  • Protected dipeptide ester (from Protocol 2.1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Boc Deprotection: Dissolve the dipeptide ester in DCM and add an equal volume of TFA. Stir at room temperature for 1-2 hours. Remove all volatiles under reduced pressure.

  • Saponification: Dissolve the crude amine salt from the previous step in a 3:1 mixture of Methanol:Water. Cool to 0 °C.

  • Add an aqueous solution of LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

  • Acidify the reaction mixture to pH ~4-5 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product, typically by reverse-phase HPLC.

Section 3: Synthesis of Potential Dihydropyrimidine Calcium Channel Blockers

Rationale & Causality:

Dihydropyrimidines (DHPMs) are known bioisosteres of dihydropyridines (DHPs), a major class of L-type calcium channel blockers like Nifedipine.[17][18] This pathway proposes a creative, multi-step approach to embed the chiral naphthalene-containing fragment into a DHPM scaffold. The key transformation is a Biginelli-type multicomponent reaction. This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[18] By first converting our starting amine into a guanidine (a urea analog), we can then use it as a building block in this powerful ring-forming reaction.

Experimental Workflow: Dihydropyrimidine Synthesis

G start Methyl 2-amino-3-(naphthalen-1-yl) propanoate HCl step1 Guanidinylation (e.g., S-Methylisothiourea) start->step1 intermediate Guanidine Derivative step1->intermediate step2 Biginelli Reaction (Aldehyde, β-Ketoester) intermediate->step2 final Target Dihydropyrimidine Analog step2->final G cluster_0 Primary Screening cluster_1 Secondary (Target-Specific) Screening cluster_2 Tertiary (Integrated) Screening A Compound Library (β-Blocker, ACE-I, CCB Analogs) B General Cardiotoxicity Assay (iPSC-Cardiomyocytes) A->B C β-Adrenergic Receptor Binding/Functional Assay B->C β-Blocker Hits D In Vitro ACE Inhibition Assay B->D ACE-I Hits E Patch-Clamp Electrophysiology (Ca²⁺ Channel Current) B->E CCB Hits F Ex Vivo Vascular Reactivity (Wire Myograph) C->F Potent Hits D->F Potent Hits E->F Potent Hits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This document is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This document is designed for researchers, chemists, and drug development professionals who are working with this important non-natural amino acid (NNAA). As a key building block in peptide synthesis and a valuable intermediate for various biologically active molecules, its successful synthesis is critical.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its preparation.

Overview of the Core Synthesis

The most direct and common method for synthesizing Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is the Fischer esterification of the parent amino acid, 2-amino-3-(naphthalen-1-yl)propanoic acid (1-Naphthylalanine). This reaction typically involves heating the amino acid in methanol with a strong acid catalyst. Thionyl chloride (SOCl₂) is often preferred as it reacts with methanol to generate HCl in situ and also consumes the water byproduct, driving the reaction equilibrium towards the product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction & Workup cluster_purification Purification & Final Product Start 2-Amino-3-(naphthalen-1-yl)propanoic Acid (1-Naphthylalanine) Esterification Esterification Start->Esterification  MeOH, SOCl₂ (or HCl)   Isolation Crude Product Isolation (Solvent Removal) Esterification->Isolation  Reaction Completion   Purification Purification (Recrystallization) Isolation->Purification FinalProduct Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (Final Product) Purification->FinalProduct

Caption: High-level workflow for the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl?

The most prevalent and reliable method is the Fischer esterification of 1-Naphthylalanine using methanol as both the solvent and reagent, catalyzed by an acid.[2] Using thionyl chloride (SOCl₂) is particularly effective because it reacts with methanol to generate anhydrous HCl, which protonates the carboxylic acid, and it also acts as a dehydrating agent to drive the reaction to completion.[3][4]

Q2: Why is the final product isolated as a hydrochloride salt?

Isolating the product as a hydrochloride salt serves two primary purposes. First, the salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free-base ester, which may be an oil or have lower stability. Second, the hydrochloride salt enhances the compound's solubility in aqueous or protic solvents, which is beneficial for subsequent experimental use and formulation.[1]

Q3: How critical is the purity of the starting 1-Naphthylalanine?

The purity of the starting amino acid is paramount. Impurities in the starting material can lead to the formation of side products that may be difficult to separate from the desired ester. This can complicate purification, lower the overall yield, and impact the quality of the final product. It is crucial to start with high-purity 1-Naphthylalanine to ensure a clean reaction profile.

Q4: What are the best analytical techniques to monitor this reaction and confirm the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most straightforward method.[2] Use a mobile phase like dichloromethane/methanol. The starting amino acid is more polar and will have a lower Rf value than the product ester. Staining with ninhydrin will visualize both spots, allowing you to track the disappearance of the starting material.[2][3]

  • Product Confirmation & Purity:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the structure, including the presence of the methyl ester group (a singlet around 3.7-3.8 ppm in ¹H NMR) and the naphthalene moiety.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-and-solution format.

Troubleshooting_Logic problem_node problem_node check_node check_node cause_node cause_node solution_node solution_node start Problem: Low or No Product Yield check_tlc Check TLC: Is starting material (SM) present? start->check_tlc incomplete Cause: Incomplete Reaction check_tlc->incomplete  Yes   side_products Cause: Side Reactions check_tlc->side_products  No (or minimal SM)   sol_incomplete Solution: • Extend reaction time/temp • Ensure anhydrous conditions • Check catalyst activity incomplete->sol_incomplete sol_side_products Solution: • Lower reaction temperature • Use more dilute conditions • Optimize workup to remove byproducts side_products->sol_side_products

Caption: Troubleshooting workflow for addressing low reaction yield.

Problem: My reaction yield is significantly lower than expected, or I've isolated no product.

  • Potential Cause 1: Incomplete Reaction.

    • Why it happens: Fischer esterification is an equilibrium-limited reaction. Insufficient reaction time, low temperature, or the presence of water can prevent the reaction from reaching completion. The catalyst (SOCl₂ or HCl) may also have degraded.

    • How to solve:

      • Verify Anhydrous Conditions: Ensure your methanol is dry and the reaction is protected from atmospheric moisture, especially when using thionyl chloride.

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material persists after the standard time, consider extending the reflux period.[3]

      • Check Catalyst: Ensure the thionyl chloride is fresh. It can degrade upon storage. Add it slowly to the cooled methanol to prevent loss of the generated HCl gas.[3]

  • Potential Cause 2: Side Product Formation.

    • Why it happens: At elevated temperatures, amino esters can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines, or they can polymerize into short oligomers.[2] These side reactions consume the product and can complicate purification.

    • How to solve:

      • Control Temperature: Avoid excessively high temperatures during reflux. Maintain a gentle reflux.

      • Dilution: Running the reaction at a slightly lower concentration can disfavor intermolecular side reactions.

      • Purification: Oligomers often present as baseline streaks on TLC and can make the product oily.[2] Careful recrystallization may help separate these impurities.

Problem: The crude product is a sticky oil and will not crystallize.

  • Potential Cause 1: Presence of Impurities.

    • Why it happens: Residual solvent, oligomeric byproducts, or unreacted starting materials can inhibit crystallization, resulting in an oil.

    • How to solve:

      • Ensure Complete Solvent Removal: Use a high-vacuum pump after the rotary evaporator to remove all traces of methanol and other volatile impurities.

      • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can sometimes induce crystallization and wash away non-polar impurities.

      • Column Chromatography: If recrystallization and trituration fail, purification of the free base by column chromatography on silica gel followed by conversion to the HCl salt may be necessary.

  • Potential Cause 2: Incorrect Solvent System for Crystallization.

    • Why it happens: The choice of solvent is critical for successful recrystallization. The ideal solvent (or solvent system) should dissolve the product when hot but not when cold.

    • How to solve:

      • Use a Solvent/Anti-Solvent System: A common and effective method is to dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol, and then slowly add a non-polar anti-solvent like diethyl ether or ethyl acetate until turbidity persists.[2] Cooling this mixture slowly should yield crystals.[5]

      • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Problem: The final product purity is low, with unidentified peaks in the NMR or HPLC.

  • Potential Cause: Diketopiperazine Formation.

    • Why it happens: This is a common side reaction for α-amino esters. Two molecules of the product cyclize head-to-tail, eliminating two molecules of methanol.

    • How to solve: This byproduct has a different polarity from the desired product and can often be removed by careful recrystallization.[2] Column chromatography is also an effective separation method if needed. Its presence can be confirmed by mass spectrometry.

Diketopiperazine_Formation cluster_legend Mechanism 2 x Methyl 2-amino-3-\n(naphthalen-1-yl)propanoate 2 x Methyl 2-amino-3- (naphthalen-1-yl)propanoate Diketopiperazine\n(Cyclic Dipeptide) Diketopiperazine (Cyclic Dipeptide) 2 x Methyl 2-amino-3-\n(naphthalen-1-yl)propanoate->Diketopiperazine\n(Cyclic Dipeptide)  Δ - 2 MeOH   Diketopiperazine\n(Cyclic Dipeptide)->2 x Methyl 2-amino-3-\n(naphthalen-1-yl)propanoate  Hydrolysis   key Intermolecular Condensation

Caption: Equilibrium between the amino ester and its corresponding diketopiperazine byproduct.

Quantitative Data Summary

The choice of esterification catalyst is a critical parameter influencing reaction outcomes. Below is a comparison of common approaches for amino acid esterification.

ParameterThionyl Chloride (SOCl₂)Sulfuric Acid (H₂SO₄)Heterogeneous Catalyst (e.g., Amberlyst-15)
Catalyst Type Homogeneous (in situ HCl generation)Homogeneous AcidHeterogeneous Solid Acid
Typical Yield >85%[4]~98% (for L-alanine)[6]Moderate to High
Reaction Time 4-12 hours[3][4]4 hours (for L-alanine)[6]24-48 hours[6]
Temperature Reflux (~65°C in MeOH)[3]85°C (for L-alanine)[6]Room Temp to 75°C[6]
Key Advantage High yield; acts as a dehydrating agent.[4]High yield, inexpensive.Catalyst is easily removed by filtration and is reusable.[6]
Considerations Corrosive and hazardous; must be handled with care.[4]Requires neutralization and extraction for catalyst removal.Slower reaction times.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from standard procedures for amino acid esterification.[3][4]

Materials:

  • 2-Amino-3-(naphthalen-1-yl)propanoic acid (1-Naphthylalanine)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Addition: Add anhydrous methanol (approx. 10 mL per 1 g of amino acid) to the flask and cool the flask in an ice bath to 0°C.

  • Catalyst Generation: While stirring, slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise via a syringe or dropping funnel. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure slow addition and efficient cooling. Stir the solution at 0°C for 30 minutes.

  • Reaction: Add the 1-Naphthylalanine (1.0 equivalent) to the cold methanolic HCl solution. The amino acid may not fully dissolve initially.

  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65°C). Maintain reflux for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amino acid spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid or a thick oil.

Protocol 2: Purification by Recrystallization

This protocol outlines a general method for purifying amino acid ester salts.[5]

Procedure:

  • Dissolution: Take the crude Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl from Protocol 1 and dissolve it in a minimum amount of hot methanol.

  • Crystallization: Slowly add diethyl ether to the warm methanolic solution with gentle swirling until the solution becomes persistently cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or ice bath for several hours to complete the crystallization process.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to obtain the final product.

By following these guidelines and troubleshooting steps, researchers can overcome the common challenges associated with the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, ensuring a high-quality product for their research and development needs.

References

  • (No Title) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf8G_taSEdLhP-Antt153AyijvNDYOjYNLoEmrCHDQBhQH5MUJYkvFnB12VRztsYgjcDvrQdGTPi-LL4Y6KdnMzNhKe1_dQQZiXOyVEleOeI5FR9L6q8rqEo9__qTbPfeR5B8rjDrkkK9ntJdYLvfM3ofKH9uS2IASZtGRm4oqMc5tHdMIb1152r9cBz9tJHc8P5Enc0449tYalUm7yADfS5N9VPW5eOE=]
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Optimization

Technical Support Center: Purification of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This document is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the efficacy and safety of final active pharmaceutical ingredients (APIs).[1] This guide provides in-depth troubleshooting advice, proven purification protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your material.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in your crude product. The nature of these impurities is often dictated by the synthetic route used for the esterification of the parent amino acid, 2-amino-3-(naphthalen-1-yl)propanoic acid.[2] Common methods involve esterification using methanol with catalysts like thionyl chloride or trimethylchlorosilane.[3][4][5]

Impurity TypePotential SourceImpact on Downstream Applications
Unreacted Starting Material Incomplete esterification reaction.Can interfere with subsequent reactions (e.g., peptide couplings) and complicates stoichiometric calculations.
Dimer/Oligomers Side reactions, especially if the amino group is not protected during activation steps.Introduces structurally similar impurities that can be difficult to separate and may have different biological activity.
Hydrolysis Product Exposure of the ester to moisture, particularly under basic or neutral conditions.[6]Re-formation of the starting amino acid, leading to the issues described above.
Opposite Enantiomer Racemization during the reaction or use of non-enantiopure starting materials.Critically impacts the pharmacological profile of the final drug product, as enantiomers can have different efficacy or toxicity.[7]
Residual Solvents Incomplete removal after reaction work-up or purification.Can be toxic and may inhibit downstream enzymatic or chemical reactions.
Reagent Byproducts Impurities arising from reagents like thionyl chloride.Can cause discoloration and may be reactive, leading to product degradation over time.

Section 2: Troubleshooting and Purification Workflow

This section addresses common issues encountered during the purification of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in a practical question-and-answer format. The accompanying workflow diagram provides a logical decision-making process for purifying your crude product.

Purification Decision Workflow

PurificationWorkflow decision decision process process start Crude Product decision1 Solid or Oil? start->decision1 Initial State? final Pure Product process1 Triturate with non-polar solvent (e.g., Diethyl Ether) decision1->process1 Oil/Gum process2 process2 decision1->process2 Solid process1->process2 decision2 Purity >95%? process2->decision2 Assess Chemical Purity (TLC, NMR, LCMS) process3 Purify via Recrystallization or Column Chromatography decision2->process3 No decision3 Assess Enantiomeric Purity (Chiral HPLC) decision2->decision3 Yes process3->decision2 decision3->final Yes (e.e. >99%) process4 Preparative Chiral HPLC or Diastereomeric Salt Recrystallization decision3->process4 No (e.e. <99%) process4->decision3

Caption: A decision workflow for the purification of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Troubleshooting Guide

Q1: My product has isolated as a sticky oil or gum, not the expected crystalline solid. How can I solidify it?

Answer: This is a common issue often caused by residual solvents or the presence of impurities that depress the freezing point.

  • Causality: The hydrochloride salt of this amino acid ester is highly polar and should be a solid at room temperature.[8] Oiliness indicates that the crystal lattice formation is inhibited.

  • Troubleshooting Steps:

    • Trituration: The most effective method is often trituration. Add a non-polar solvent in which your product is insoluble, such as cold diethyl ether or a hexane/ethyl acetate mixture. Stir the oil vigorously with a spatula. The solvent will wash away less polar impurities and can induce crystallization of the polar salt.

    • Co-evaporation: Dissolve the oil in a minimal amount of a volatile solvent like methanol or dichloromethane (DCM), then add a larger volume of a non-polar solvent and concentrate the mixture on a rotary evaporator. This process can sometimes help in forming a solid.

    • Vacuum Drying: Ensure all solvents are thoroughly removed by drying the material under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), provided the compound is stable at that temperature.

Q2: My NMR analysis indicates the presence of the unreacted starting amino acid. What is the best way to remove it?

Answer: The starting material, 2-amino-3-(naphthalen-1-yl)propanoic acid, has significantly different physical properties from its methyl ester, which can be exploited for separation.

  • Causality: Incomplete esterification is the direct cause. The carboxylic acid group makes the starting material more polar and gives it acidic properties that the product lacks.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most reliable method. The starting amino acid is significantly more polar than the ester product. Using a silica gel column with a gradient eluent system, such as dichloromethane (DCM) with an increasing percentage of methanol (e.g., 0% to 10% MeOH), will allow the less polar ester to elute first, while the more polar amino acid will be retained longer on the column. See Protocol 2 for a detailed procedure.

    • Aqueous Wash (of the free base): This method is more complex as it requires an extra step. You would need to neutralize the HCl salt to the free base with a mild base (e.g., NaHCO₃ solution) and extract it into an organic solvent like ethyl acetate. The unreacted amino acid, being zwitterionic, would have low solubility in ethyl acetate and could be removed by a water wash. The free base ester would then need to be converted back to the HCl salt by treating the organic solution with HCl (e.g., HCl in ether or dioxane). This multi-step process carries a risk of ester hydrolysis.[6]

Q3: My chiral HPLC analysis shows a peak for the undesired enantiomer. How can I improve the enantiomeric excess (e.e.)?

Answer: Achieving high enantiomeric purity is often critical for pharmaceutical intermediates.[9][10] If significant racemization has occurred, standard purification methods like recrystallization may not be sufficient.

  • Causality: The presence of the wrong enantiomer can stem from non-stereospecific synthesis conditions, racemization during workup (e.g., exposure to strong base or heat), or the use of a starting material with low enantiopurity.

  • Troubleshooting Steps:

    • Preparative Chiral HPLC: This is the most direct method for separating enantiomers. It uses a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are known to be effective for resolving α-amino acid esters.[9] While effective, this method can be costly and time-consuming for large quantities.

    • Diastereomeric Salt Recrystallization: This classical resolution technique involves reacting the enantiomeric mixture (as the free base) with a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts, which have different solubilities and can often be separated by fractional recrystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free base, which is then converted back to the HCl salt.

Q4: My product is off-white or yellow. How can I decolorize it?

Answer: Discoloration typically arises from minor, often highly conjugated, impurities or degradation products.

  • Causality: These impurities can be carried over from starting materials or formed from side reactions, especially when using aggressive reagents like thionyl chloride.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During the recrystallization process (Protocol 1), after dissolving the crude product in the hot solvent, a small amount of activated charcoal (typically 1-2% by weight) can be added. The mixture is held at temperature for 5-10 minutes and then filtered hot through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Caution: Using too much charcoal can lead to significant product loss due to non-specific adsorption.

    • Column Chromatography: As mentioned in Q2, column chromatography is very effective at separating baseline impurities, which often include colored compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities that have different solubility profiles from the desired product.

  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold. A binary solvent system often works best. Good starting points for amino acid ester hydrochlorides are Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, or Isopropanol/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., Methanol) dropwise at elevated temperature (e.g., 40-50°C) with stirring until the solid just dissolves.

  • Crystallization: Slowly add the less polar "anti-solvent" (e.g., Diethyl Ether) dropwise at the same temperature until the solution becomes faintly cloudy. Add a drop or two of the polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (2-8°C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Column Chromatography

This method is highly effective for separating compounds with different polarities, such as the desired ester from the starting amino acid or non-polar impurities.

  • Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in a non-polar solvent (e.g., hexane or DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% DCM). Gradually increase the polarity by slowly adding a more polar solvent like methanol. A typical gradient might be from 0% to 10% Methanol in DCM.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[11] The desired product should have a higher Rf than the more polar starting amino acid.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the best conditions for storing Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl? A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[8] Exposure to moisture can lead to hydrolysis back to the carboxylic acid.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).[9]

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: Can I use this compound directly in a peptide coupling reaction? A: Yes, as the HCl salt, the amine is protected. You will need to add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) to the reaction mixture to liberate the free amine in situ for the coupling reaction. Typically, 2-3 equivalents of base are used.

Q: What is the free base of this compound like? A: The free base, Methyl 2-amino-3-(naphthalen-1-yl)propanoate, is typically an oil or low-melting solid. It is less stable than the HCl salt and is more prone to degradation and dimerization. For long-term storage, the HCl salt is strongly preferred.

References

  • JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents.
  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride - Academax. Available at: [Link]

  • JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents.
  • De-esterification of amino acid esters - ResearchGate. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride - MySkinRecipes. Available at: [Link]

  • Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Potar Stationary Phases and a New - Journal of Chromatographic Science. Available at: [Link]

  • (PDF) Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. Available at: [Link]

  • 25.4: Analysis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - MDPI. Available at: [Link]

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Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This valuable intermediate is frequen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This valuable intermediate is frequently utilized in medicinal chemistry and peptide synthesis, where its unique naphthyl moiety can confer advantageous properties to the target molecules.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the potential challenges and side reactions inherent in its synthesis.

Introduction to the Synthesis

The synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl typically involves the esterification of the parent amino acid, 2-amino-3-(naphthalen-1-yl)propanoic acid. Common methods for this transformation include Fischer esterification using an acid catalyst in methanol, or the use of reagents like thionyl chloride or trimethylchlorosilane (TMSCl) in methanol.[2][3] While these methods are generally effective, the presence of the bulky, electron-rich naphthalene ring and the bifunctional nature of the amino acid can lead to several side reactions, impacting yield and purity.

This guide will address the most common issues encountered during this synthesis, providing a logical framework for identifying and resolving them.

Troubleshooting Guide

The following table outlines potential problems, their probable causes rooted in the reaction mechanisms, and scientifically-grounded solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Low Yield of Desired Product 1. Incomplete reaction: The esterification equilibrium was not sufficiently shifted towards the product. 2. Product loss during workup: The hydrochloride salt may have some aqueous solubility. 3. Side reactions consuming starting material: See specific side reactions below.1. Drive the equilibrium: For Fischer esterification, use a large excess of methanol, which also serves as the solvent.[4] Remove water as it forms using a Dean-Stark trap or molecular sieves. 2. Optimize workup: Saturate the aqueous phase with NaCl during extraction to decrease the polarity and reduce the solubility of the product. Ensure the pH is appropriately controlled to prevent the free base from partitioning into the organic layer if not desired. 3. Address side reactions: Refer to the specific entries below for targeted troubleshooting.
Presence of Unreacted Starting Amino Acid Insufficient acid catalyst or reaction time: The protonation of the carbonyl oxygen is crucial for activating the carboxylic acid towards nucleophilic attack by methanol.[5][6]Increase catalyst concentration or reaction time: If using HCl/methanol, ensure the methanol is saturated with HCl gas. For H₂SO₄, a catalytic amount should be sufficient, but reaction time may need to be extended. Monitor the reaction by TLC until the starting material is consumed.
Product is Difficult to Crystallize or Is an Oil Presence of impurities: Even small amounts of side products can inhibit crystallization. Residual solvent: Incomplete removal of methanol or other solvents.Purification: Recrystallize from a suitable solvent system (e.g., methanol/diethyl ether). If recrystallization fails, consider flash column chromatography on silica gel. Thorough drying: Dry the product under high vacuum to remove all residual solvents.
Unexpected Peaks in NMR/HPLC (Potential Side Products) 1. Diketopiperazine formation: Intramolecular cyclization of two amino acid ester molecules. 2. N-Acylation: Acylation of the amino group, particularly if using acyl chlorides or anhydrides in the workup or subsequent steps. 3. Racemization: Loss of stereochemical integrity at the α-carbon. 4. Side-chain reactions: Electrophilic substitution on the naphthalene ring (e.g., sulfonation if using H₂SO₄).1. Control temperature and pH: Keep the reaction temperature as low as feasible and avoid basic conditions during workup, as this can promote cyclization.[7] 2. Use appropriate protection strategies: If acylation is a risk in subsequent steps, consider N-protection of the starting amino acid. 3. Mild reaction conditions: Use milder esterification methods like TMSCl in methanol at room temperature, which has been reported to cause less racemization.[2] 4. Choose catalyst carefully: To avoid side-chain reactions, using HCl (generated from acetyl chloride or as a gas) in methanol is often preferred over sulfuric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity in this synthesis?

A1: One of the most common and challenging impurities is the diketopiperazine, cyclo(1-naphthylalanyl-1-naphthylalanyl). This side product is formed by the intermolecular condensation of two molecules of the amino acid methyl ester. It can be difficult to remove due to its often similar solubility profile to the desired product. Its formation is favored by heat and basic conditions. To minimize its formation, it is crucial to maintain acidic conditions throughout the reaction and workup and to avoid unnecessarily high temperatures.

Q2: My NMR spectrum shows a loss of chiral purity. What could be the cause and how can I prevent it?

A2: Racemization at the α-carbon is a known side reaction in amino acid chemistry, particularly under harsh acidic or basic conditions and elevated temperatures. The presence of the aromatic naphthalene ring can stabilize the carbanion intermediate formed upon deprotonation of the α-proton, potentially increasing the propensity for racemization compared to aliphatic amino acids.[8] To prevent this, employ milder reaction conditions. For instance, the use of trimethylchlorosilane (TMSCl) in methanol at room temperature is a gentle and effective method for esterification that can minimize racemization.[2] Chiral HPLC analysis can be used to quantify the enantiomeric excess of your product.[9]

Q3: I am using the thionyl chloride/methanol method and see some charring and dark-colored impurities. What is happening?

A3: The reaction of thionyl chloride with methanol is highly exothermic and generates HCl in situ. If the addition of thionyl chloride is too fast or the reaction is not adequately cooled, the localized increase in temperature can lead to decomposition and the formation of colored byproducts. The naphthalene ring itself can be susceptible to side reactions under strongly acidic and hot conditions. It is essential to add the thionyl chloride slowly to chilled methanol (0 °C) before adding the amino acid.[3]

Q4: Can I use a Boc-protected starting material for this esterification?

A4: Yes, using N-Boc-2-amino-3-(naphthalen-1-yl)propanoic acid is an excellent strategy. The Boc group protects the amine from side reactions and can improve the solubility of the starting material in organic solvents. Following esterification, the Boc group can be easily removed with an acid, such as trifluoroacetic acid (TFA) or by using the same HCl/methanol solution used for the esterification, if the reaction is allowed to proceed for a longer time or at a higher temperature. This two-step, one-pot approach can be very efficient.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system, such as dichloromethane/methanol (e.g., 9:1 v/v) with a small amount of acetic acid to ensure good spot shape. The starting amino acid will have a low Rf value, while the product ester will be less polar and have a higher Rf value. Staining with ninhydrin can be used to visualize the amino groups. The reaction is complete when the starting material spot is no longer visible.

Experimental Protocols

Protocol 1: Esterification using HCl generated from Acetyl Chloride in Methanol

This is a widely used and reliable method that avoids the use of gaseous HCl.

Reagents:

  • 2-Amino-3-(naphthalen-1-yl)propanoic acid

  • Anhydrous Methanol

  • Acetyl Chloride

  • Diethyl ether or tert-butyl methyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol.

  • Cool the methanol to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred methanol. An exothermic reaction will occur, generating HCl in situ. Stir for an additional 20 minutes at 0 °C.[7]

  • Add 2-amino-3-(naphthalen-1-yl)propanoic acid to the cold methanolic HCl solution in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction overnight at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid or oil, add diethyl ether or tert-butyl methyl ether and triturate to induce precipitation of the hydrochloride salt.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Visualizations

Main Reaction Pathway

Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl start 2-Amino-3-(naphthalen-1-yl)propanoic acid product Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl start->product reagents CH3OH, HCl (cat.)

Caption: Fischer esterification of the parent amino acid.

Diketopiperazine Side Reaction

Diketopiperazine Formation two_molecules Two molecules of Methyl 2-amino-3-(naphthalen-1-yl)propanoate dimer_intermediate Linear Dimer Intermediate two_molecules->dimer_intermediate Intermolecular Amide Bond Formation diketopiperazine Diketopiperazine (Side Product) dimer_intermediate->diketopiperazine Intramolecular Cyclization elimination -2 CH3OH

Caption: Formation of the diketopiperazine impurity.

Troubleshooting Workflow

Troubleshooting Workflow start Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl analysis Analyze Crude Product (TLC, NMR, HPLC) start->analysis problem Problem Identified? analysis->problem low_yield Low Yield problem->low_yield Yes impurity Impurity Detected problem->impurity Yes racemization Racemization problem->racemization Yes success Pure Product Obtained problem->success No solution_yield Optimize Reaction Conditions: - Excess MeOH - Water removal - Adjust workup low_yield->solution_yield solution_impurity Identify Impurity (NMR, MS) - Adjust T, pH - Change catalyst impurity->solution_impurity solution_racemization Use Milder Conditions: - TMSCl/MeOH - Lower temperature racemization->solution_racemization solution_yield->analysis solution_impurity->analysis solution_racemization->analysis

Caption: A logical approach to troubleshooting the synthesis.

References

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PMC. [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]

  • How to do esterification of amino acid? ResearchGate. [Link]

  • Problem 2. Pianeta Chimica. [Link]

  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. MySkinRecipes. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. [Link]

  • Esterification with thionyl chloride and methanol mechanism. Brainly.in. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. PMC. [Link]

  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Comparison of esterification reactions using different substrates and... ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

    • The Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. J&K Scientific LLC. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC Publishing. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. IRIS . [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • diazomethane. Organic Syntheses Procedure. [Link]

  • -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. [Link]

Sources

Optimization

"stability issues of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and its solutions"

Welcome to the Technical Support Center for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (commonly referred to as 1-Naphthylalanine methyl ester hydrochloride, or 1-Nal-OMe HCl ). As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (commonly referred to as 1-Naphthylalanine methyl ester hydrochloride, or 1-Nal-OMe HCl ).

As a Senior Application Scientist, I have designed this diagnostic hub to help researchers, medicinal chemists, and drug development professionals navigate the specific stability challenges associated with this bulky, hydrophobic, unnatural amino acid derivative.

Below, you will find mechanistic troubleshooting guides, quantitative stability data, validated protocols, and a comprehensive FAQ to ensure the integrity of your peptidomimetic synthesis and biochemical assays.

I. Mechanistic Degradation Pathways

Understanding the chemical behavior of 1-Nal-OMe HCl is critical for preventing experimental failure. The naphthalene ring provides unique photophysical properties and steric bulk[1], but the methyl ester and primary amine functionalities introduce distinct vulnerabilities in solution.

G A 1-Nal-OMe HCl (Stable Salt) B Free Base Formation (pH > 7.0) A->B Base added C Aqueous Hydrolysis (pH < 3 or pH > 8) A->C H2O + Acid/Base D Diketopiperazine (DKP) (Dimerization) B->D Intermolecular aminolysis F Racemization (Strong Base) B->F alpha-proton abstraction E 1-Naphthylalanine (Zwitterion) C->E Ester cleavage

Degradation pathways of 1-Nal-OMe under varying pH and solvent conditions.

II. Diagnostic Troubleshooting Guide

If you are experiencing unexpected results during your synthesis or assays, consult the diagnostic matrix below.

Issue 1: Rapid Precipitation or "Cloudiness" Upon Buffer Neutralization
  • The Causality: When the HCl salt is dissolved in an aqueous buffer and the pH is raised above 7.0, the amine becomes deprotonated (free base). The unprotonated amine of one molecule acts as a nucleophile, attacking the methyl ester carbonyl of another molecule. This intermolecular aminolysis results in the rapid formation of a highly insoluble cyclic dipeptide known as a Diketopiperazine (DKP) [2].

  • The Fix: Always maintain the pH below 6.0 if the compound must remain in an aqueous solution for extended periods. If basic conditions are required for a coupling reaction, ensure the electrophile is pre-activated and added immediately to outcompete DKP dimerization.

Issue 2: Loss of Target Mass in LC-MS (Appearance of[M-14] Peak)
  • The Causality: A mass shift of -14 Da (loss of a methyl group, gain of a proton) indicates ester hydrolysis . The hydrolysis of amino acid methyl esters to their corresponding zwitterionic amino acids drastically alters the pKa of the remote α-amino group[3]. While stable in highly acidic environments (e.g., pH 1.2), these esters undergo first-order degradation kinetics at physiological pH (7.4)[4].

  • The Fix: Prepare aqueous working solutions freshly before use. Store stock solutions in anhydrous organic solvents (DMSO or DMF) over molecular sieves.

Issue 3: Peak Broadening or Doublets in Chiral Chromatography
  • The Causality: Racemization (Epimerization) at the α-carbon. The electron-withdrawing nature of the ester group, combined with the steric bulk of the 1-naphthyl ring, makes the α-proton acidic. In the presence of strong bases (e.g., DIPEA, TEA) over prolonged periods, enolization occurs, leading to a loss of chiral purity.

  • The Fix: Minimize exposure time to tertiary amines during solid-phase peptide synthesis (SPPS) or solution-phase coupling. Use weaker bases like 2,4,6-collidine if epimerization is detected.

III. Quantitative Stability Profile

The following table summarizes the stability of 1-Nal-OMe HCl across various standard laboratory conditions.

Solvent / ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSON/A-20°C> 12 monthsNone (Stable)
Anhydrous MethanolN/A4°C> 6 monthsTransesterification (negligible)
0.05 M HCl Buffer1.237°C> 48 hoursHydrolysis (very slow)[4]
Phosphate Buffer7.437°C< 4 hoursHydrolysis / DKP Formation[2]
0.1 M NaOH> 1225°C< 15 minutesRapid Saponification

IV. Validated Experimental Protocols

To ensure self-validating and reproducible results, follow this standardized workflow for preparing and storing solutions of 1-Nal-OMe HCl.

W S1 Weigh 1-Nal-OMe HCl (Protect from light) S2 Dissolve in Anhydrous DMSO/DMF S1->S2 100 mM Stock S3 Aqueous Buffer Prep (pH 4.0 - 6.0) S2->S3 Dilution S4 Mix & Aliquot (Ice Bath) S3->S4 Working Sol S5 Store at -80°C (Argon atmosphere) S4->S5 Long-term Storage

Optimal workflow for preparing and storing 1-Nal-OMe solutions.

Protocol: Preparation of a Stable 10 mM Working Solution for Assays

Objective: Prepare an aqueous-compatible solution while suppressing DKP formation and hydrolysis.

  • Stock Preparation: Weigh exactly 26.5 mg of 1-Nal-OMe HCl (MW ≈ 265.75 g/mol ) into a sterile, amber glass vial. The amber vial mitigates photo-oxidation of the naphthyl ring[1].

  • Primary Solubilization: Add 1.0 mL of anhydrous, LC-MS grade DMSO to achieve a 100 mM stock. Vortex gently until completely dissolved. Checkpoint: The solution should be perfectly clear and colorless.

  • Buffer Selection: Prepare a 50 mM Acetate buffer and adjust the pH to 5.5. Note: Do not use phosphate-buffered saline (PBS) at pH 7.4 for stock dilutions due to rapid base-catalyzed hydrolysis[4].

  • Dilution: Chill the acetate buffer on ice. Slowly pipette 100 µL of the 100 mM DMSO stock into 900 µL of the chilled buffer while vortexing to prevent localized precipitation.

  • Storage: If not used immediately, flush the headspace of the vial with Argon gas, seal tightly, and flash-freeze in liquid nitrogen. Store at -80°C.

V. Frequently Asked Questions (FAQs)

Q: Why does my solid 1-Nal-OMe HCl powder clump together over time? A: Amino acid ester hydrochlorides are highly hygroscopic. If the container is opened in a humid environment, the salt absorbs moisture from the air. This not only causes clumping but can initiate solid-state hydrolysis. Always allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation.

Q: Can I use 1-Nal-OMe HCl directly in solid-phase peptide synthesis (SPPS)? A: No. 1-Nal-OMe HCl is a C-terminal protected (methyl ester) and N-terminal unprotected (HCl salt) building block. It is typically used as the starting amino acid attached to a solution-phase scaffold, or the ester must be saponified to the free acid (after protecting the amine with Fmoc or Boc) before it can be coupled to a resin[1].

Q: My solution turned slightly yellow after a week on the bench. Is it still good? A: Discard it. The naphthalene moiety is susceptible to photo-oxidation, and the yellowing indicates the formation of degradation byproducts (often naphthoquinones or polymerized species). Always store solutions protected from light.

Q: How can I recover the free base of 1-Nal-OMe without triggering DKP formation? A: To isolate the free base safely, dissolve the HCl salt in an organic solvent (e.g., dichloromethane). Wash rapidly with a cold, mild aqueous base (like saturated NaHCO3 at 0°C), separate the organic layer immediately, dry over anhydrous Na2SO4, and evaporate under reduced pressure at a low temperature (< 25°C). Do not leave the free base in a concentrated solution for extended periods[2].

VI. References

  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. Available at:[Link]

  • Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Welcome to the technical support center for the HPLC analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying chemical principles and following a logical troubleshooting process, you can achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Analyte: Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte, Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride.

  • Basic Nature: The primary amine group (-NH2) makes the molecule basic. This is a critical factor in its chromatographic behavior, particularly its tendency to interact with acidic sites on the stationary phase.[1][2]

  • Aromaticity: The naphthalene moiety provides significant hydrophobicity and the potential for π-π interactions with certain stationary phases.[3]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which improves its solubility in polar solvents.[4][5][6]

These properties, especially the basicity of the primary amine, are the primary drivers of the peak tailing phenomenon in reversed-phase HPLC.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and provides step-by-step solutions to mitigate peak tailing.

Q1: Why is my peak for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl tailing?

A1: The most common cause of peak tailing for basic compounds like yours is secondary interactions with the stationary phase. [1][7]

In an ideal reversed-phase separation, retention is governed by hydrophobic interactions. However, silica-based stationary phases, such as C18, have residual silanol groups (Si-OH) on their surface.[1][7][8] These silanols are weakly acidic and can become deprotonated (Si-O-), especially at mobile phase pH values above 3.[2][9]

Your basic analyte, which will be protonated (positively charged) at acidic to neutral pH, can then interact with these negatively charged silanol groups through a strong ion-exchange mechanism.[7][8] This secondary, stronger interaction, in addition to the primary hydrophobic interaction, leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1][2]

Q2: How can I quickly diagnose the cause of peak tailing?

A2: A simple diagnostic test can help you differentiate between chemical and physical causes of peak tailing.

Experimental Protocol: Neutral Marker Injection

  • Prepare a neutral marker solution: Dissolve a neutral, non-polar compound (e.g., toluene, naphthalene) in your mobile phase.

  • Inject the neutral marker: Run the neutral marker under the same chromatographic conditions as your analyte.

  • Analyze the peak shape:

    • If the neutral marker peak is also tailing: The issue is likely physical. This could be due to a void in the column, a poorly packed column bed, or issues with your HPLC system's fluidics (e.g., improper fittings, excessive extra-column volume).[10][11]

    • If the neutral marker peak is symmetrical, but your analyte peak tails: The problem is chemical, specifically the secondary interactions between your basic analyte and the stationary phase.[11]

Troubleshooting Chemical Causes of Peak Tailing

If you've determined the cause is chemical, the following strategies, ordered from simplest to most involved, can help you achieve a symmetrical peak.

Q3: Can I improve my peak shape by adjusting the mobile phase?

A3: Yes, mobile phase optimization is the first and often most effective approach. The goal is to minimize the undesirable ionic interactions.

Strategy 1: Lowering the Mobile Phase pH

By operating at a low pH (typically between 2 and 4), you can suppress the ionization of the silanol groups on the stationary phase.[1][12] This keeps the silanols in their neutral (Si-OH) form, minimizing the strong ion-exchange interactions with your protonated basic analyte.[7]

Experimental Protocol: pH Adjustment

  • Prepare buffered mobile phases: Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate, formate) at different pH values, such as pH 3.0, 2.5, and 2.0. Ensure you are using the buffer within its effective buffering range (±1 pH unit of its pKa).[13][14]

  • Analyze your sample: Run your analysis at each pH and observe the peak shape. You should see a significant reduction in tailing as the pH is lowered.

Mobile Phase pH Expected Peak Shape Rationale
> 4Significant TailingSilanol groups are ionized, leading to strong secondary interactions.
2.5 - 3.5Improved SymmetryIonization of silanol groups is suppressed.[1]
< 2.5Optimal SymmetrySilanol ionization is minimized.

Strategy 2: Using Mobile Phase Additives

If lowering the pH is not sufficient or not possible due to analyte stability, you can use mobile phase additives to compete with your analyte for the active silanol sites.

  • Triethylamine (TEA): Adding a small concentration of a basic modifier like TEA (e.g., 0.05-0.1%) can "mask" the silanol groups, preventing your analyte from interacting with them.[15]

  • Buffer Cations: The cations from your buffer (e.g., ammonium, potassium) can also compete with your protonated analyte for the ionized silanol sites, reducing peak tailing.[8] A buffer concentration of 10-50 mM is generally effective.[13]

Q4: My mobile phase is optimized, but I still see some tailing. What's next?

A4: If mobile phase optimization isn't enough, your HPLC column is the next variable to consider. Modern HPLC columns are designed to minimize the negative effects of silanol groups.

Column Selection Guide:

Column Type Description Benefit for Basic Analytes
High-Purity Silica (Type B) Modern columns are made with silica that has very low levels of metal contaminants, which can also contribute to peak tailing.[1]Reduced silanol acidity and fewer active sites.
End-Capped Columns After the C18 chains are bonded to the silica, a small silylating agent is used to "cap" many of the remaining accessible silanol groups.[1][9]Significantly reduces the number of available silanol groups for secondary interactions.
Polar-Embedded Columns These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain.The polar group can interact with water in the mobile phase, creating a hydration layer that shields the analyte from the underlying silica surface. It can also offer alternative selectivity.[3][8]
Phenyl Columns These columns use a phenyl group as the stationary phase.The aromatic nature of the phenyl phase can provide beneficial π-π interactions with the naphthalene ring of your analyte, which can sometimes improve peak shape and selectivity.[3][16]

dot

Troubleshooting_Workflow start Peak Tailing Observed for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl check_physical Q: Physical or Chemical Issue? start->check_physical inject_neutral Inject Neutral Marker (e.g., Toluene) check_physical->inject_neutral Perform Diagnostic Test neutral_tails Neutral Peak Tails inject_neutral->neutral_tails Result neutral_symmetric Neutral Peak is Symmetric inject_neutral->neutral_symmetric Result physical_issue Physical Issue: - Column Void - Bad Connection - Extra-column Volume neutral_tails->physical_issue chemical_issue Chemical Issue: Silanol Interactions neutral_symmetric->chemical_issue end Symmetrical Peak Achieved physical_issue->end Fix physical issue optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp lower_ph Lower pH (2.0-3.0) optimize_mp->lower_ph use_additives Use Additives (e.g., TEA) optimize_mp->use_additives check_column Evaluate Column lower_ph->check_column If tailing persists use_additives->check_column If tailing persists end_capped Use End-Capped or High-Purity Silica Column check_column->end_capped polar_embedded Consider Polar-Embedded or Phenyl Column check_column->polar_embedded end_capped->end polar_embedded->end

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Troubleshooting Physical Causes of Peak Tailing

If your diagnostic test with a neutral marker indicated a physical problem, here are the common culprits and their solutions.

Q5: My neutral marker peak is tailing. What should I check in my HPLC system?

A5: Tailing of all peaks, including neutral ones, points to a problem with the physical flow path of your HPLC system.

Systematic Check:

  • Column Void/Bed Deformation: The stationary phase at the inlet of the column can settle over time, creating a void. This dead volume causes peak broadening and tailing.[2]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column will likely need to be replaced.

  • Improper Fittings and Connections: A gap between the tubing and the receiving port in a fitting creates extra-column volume where the sample can diffuse, causing tailing.[10]

    • Solution: Ensure all fittings are properly tightened and that the tubing is fully seated in the port before tightening.

  • Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.

    • Solution: Try back-flushing the column to dislodge the particulates. If the blockage is severe, the frit may need to be replaced, or the entire column may need to be changed.

  • Excessive Tubing: Long or wide-bore tubing between the injector and the column, and between the column and the detector, can contribute to extra-column band broadening.[9]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the lengths as short as possible.

dot

Caption: The mechanism of secondary ionic interactions causing peak tailing.

Summary and Key Takeaways

Peak tailing in the HPLC analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a common but solvable problem. By understanding the basic and aromatic nature of your analyte, you can systematically troubleshoot the issue.

  • Diagnose First: Use a neutral marker to determine if the problem is chemical or physical.

  • Optimize Mobile Phase: Adjusting the pH to be between 2 and 3 is the most effective way to reduce chemical-based tailing.

  • Select the Right Column: If mobile phase adjustments are insufficient, choose a modern, high-purity, end-capped, or polar-embedded column designed to minimize silanol interactions.

  • Maintain Your System: Regularly check for and correct physical issues like column voids and improper fittings to prevent peak distortion.

By following this guide, you can enhance the quality of your chromatographic data, leading to more accurate and reliable results in your research and development efforts.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]

  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

Sources

Optimization

"preventing racemization during the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl"

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity Welcome to the technical support center for the synthesis of chiral non-natural amino acids. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of chiral non-natural amino acids. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and are focused on maintaining the highest degree of stereochemical purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the critical challenge of preventing racemization during this multi-step synthesis.

Understanding the Core Problem: The Mechanism of Racemization

Before troubleshooting, it's crucial to understand the chemical basis of racemization in amino acid chemistry. The loss of stereochemical integrity at the α-carbon is not random; it is a predictable side reaction that can be controlled by understanding its mechanism.

Q1: What is the primary mechanism of racemization during the synthesis of α-amino acid esters?

A1: The primary mechanism of racemization involves the deprotonation of the α-carbon (the chiral center). When the carboxylic acid of an N-protected amino acid is activated for esterification or amide bond formation, the electron-withdrawing nature of the activated carboxyl group makes the α-proton significantly more acidic.[1]

In the presence of a base, this acidic proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate.[2] Reprotonation of this intermediate can occur from either face with roughly equal probability, resulting in a mixture of both L- and D-enantiomers—a process known as racemization.

A key pathway for this process, especially with N-acyl protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[3] Urethane-based protecting groups like Boc and Fmoc are specifically designed to suppress the formation of these oxazolone intermediates, thereby reducing the risk of racemization.[4]

RacemizationMechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node base_node base_node arrow_label arrow_label L_AA L-Amino Acid (Activated) Enolate Planar Enolate Intermediate (Achiral) L_AA->Enolate + Base - H+ L_Prod L-Product Enolate->L_Prod + H+ D_Prod D-Product (Racemized) Enolate->D_Prod + H+

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you might encounter during your synthesis.

Q2: My final product shows significant racemization (low enantiomeric excess). What are the most likely causes?

A2: Significant racemization is almost always traced back to the conditions used during the activation and esterification of the N-protected L-3-(naphthalen-1-yl)alanine. Here is a checklist of the most critical factors to investigate:

  • Choice of Base: The most common culprit. Strong, non-sterically hindered bases (e.g., triethylamine, DIPEA) readily abstract the α-proton.[1]

  • Coupling/Activating Reagent: Carbodiimides like DCC or DIC, when used without racemization-suppressing additives, are known to cause high levels of racemization.[3][5]

  • Reaction Temperature: Higher temperatures dramatically accelerate the rate of proton abstraction and racemization.[6][7]

  • Activation Time: Allowing the activated amino acid to sit for an extended period before the alcohol is introduced increases the opportunity for the base to cause racemization.[3]

  • N-Protecting Group: While less common if using standard Boc or Fmoc protection, ensuring the protecting group is a urethane type is critical. Acyl-type protecting groups (e.g., Benzoyl) are highly prone to racemization.[4]

Q3: Which coupling reagents and additives are best for minimizing racemization during esterification?

A3: The choice of coupling reagent and, more importantly, the use of additives are paramount for preserving stereochemical integrity.

  • Carbodiimide-Based Reagents: Reagents like Diisopropylcarbodiimide (DIC) or the water-soluble EDC are effective but must be used with an additive.[8] The additive intercepts the highly reactive O-acylisourea intermediate to form a less reactive, more stable active ester that is less susceptible to racemization.[3]

  • Recommended Additives: While 1-hydroxybenzotriazole (HOBt) has been traditionally used, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is now considered the gold standard.[9] It offers superior suppression of racemization and has a better safety profile than HOBt.[9]

  • Uronium/Phosphonium Reagents: Reagents like HATU or PyBOP are highly efficient but can still cause racemization if used with a strong base.[3][10] For esterification, a carbodiimide/additive approach is often simpler and more cost-effective.

Reagent SystemRelative Racemization RiskKey Considerations
DIC / Oxyma Very Low Considered the modern gold standard for suppressing racemization. The diisopropylurea byproduct is soluble in many organic solvents.[9]
DIC / HOBtLowA classic and effective combination, though Oxyma is generally superior.[3][8]
EDC / OxymaVery LowIdeal for reactions where the water-soluble urea byproduct simplifies purification.
DIC or DCC aloneVery High Not recommended for chiral amino acids due to high risk of racemization.[3]
HATU / BaseLow-MediumHighly efficient, but racemization is dependent on the base used. More commonly used for amide bond formation.[10]
Q4: How does the choice of base impact racemization, and which one should I use?

A4: The base is critical because it is the species that directly removes the α-proton.[1] The ideal base should be strong enough to act as a proton scavenger for any acid generated but not so strong or unhindered that it actively deprotonates the α-carbon.

  • Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIPEA). While common, their high basicity and accessibility increase racemization rates.[1]

  • Recommended: 2,4,6-Collidine or N-Methylmorpholine (NMM) . These bases are sterically hindered and/or have lower basicity compared to DIPEA, which significantly reduces their ability to abstract the α-proton from the chiral center.[1][3] In many modern protocols, particularly those using DIC, the reaction can be run with only a catalytic amount of base (like DMAP for esterification) or, in some cases, no tertiary amine base at all if the starting material is not a salt.[5]

Q5: What is the optimal temperature and reaction time for the esterification step?

A5: Temperature control is a simple yet highly effective way to minimize racemization.

  • Optimal Temperature: Perform the esterification at 0°C to room temperature .[6] Start the reaction by adding the coupling reagent at 0°C and then allow it to slowly warm to room temperature. Avoid heating the reaction at all costs, as racemization rates increase significantly with temperature.[11]

  • Reaction Time: Aim for the shortest reaction time necessary for completion. Minimize the "pre-activation" time—the period after the coupling reagent is added but before the methanol is introduced. It is best practice to add the coupling reagent to a mixture of the protected amino acid, additive, and alcohol.[6]

Recommended Protocol for Enantiopure Synthesis

This protocol incorporates best practices to synthesize (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl with minimal racemization.

SynthesisWorkflow process_node process_node qc_node qc_node final_node final_node Start Start with enantiopure (S)-N-Boc-3-(naphthalen-1-yl)alanine Ester Step 1: Esterification (DIC/Oxyma, cat. DMAP, 0°C -> RT) Start->Ester Workup1 Aqueous Workup Ester->Workup1 Deprotect Step 2: Boc Deprotection (HCl in Dioxane or Ether) Workup1->Deprotect Isolate Step 3: Isolation (Precipitation/Filtration) Deprotect->Isolate QC QC Check: Determine %ee via Chiral HPLC Isolate->QC Product Final Product: (S)-Methyl 2-amino-3- (naphthalen-1-yl)propanoate HCl QC->Product >99% ee

Caption: Recommended workflow for racemization-free synthesis.

Protocol 1: Racemization-Resistant Esterification and Deprotection

Materials:

  • (S)-N-Boc-3-(naphthalen-1-yl)alanine (1.0 eq)

  • Methanol (MeOH, 5-10 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 4M HCl in 1,4-Dioxane

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-N-Boc-3-(naphthalen-1-yl)alanine (1.0 eq), Oxyma (1.1 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration). Add methanol (5-10 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Activation: Slowly add DIC (1.1 eq) to the cooled, stirring solution over 5 minutes. A white precipitate (diisopropylurea, DIU) will begin to form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DIU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected methyl ester.

  • Deprotection:

    • Dissolve the crude ester in a minimal amount of a suitable solvent like ethyl acetate or DCM.

    • Add 4M HCl in 1,4-Dioxane (typically 3-5 equivalents) and stir at room temperature for 1-2 hours, or until deprotection is complete (monitored by TLC/LC-MS).

    • The HCl salt of the product will often precipitate. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexanes.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Validation: Determine the enantiomeric excess (%ee) of the final product using chiral HPLC.

Frequently Asked Questions (FAQs)

Q6: Which N-protecting group is best to prevent racemization?

A6: Urethane-type protecting groups are vastly superior to acyl-type groups for preventing racemization.[4] The most common and effective choices are:

  • Boc (tert-butyloxycarbonyl): Excellent for this synthesis. It is stable to the esterification conditions and is easily removed with acid (like HCl), which conveniently forms the desired hydrochloride salt in the final step.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Also highly effective at preventing racemization. However, its removal requires basic conditions (piperidine), which would necessitate a separate acidification step to form the HCl salt. For this target molecule, Boc is more convergent.

  • Cbz (Carboxybenzyl): Another effective urethane-type group, but its removal via hydrogenolysis may not be compatible with the naphthalene ring, which can sometimes be reduced under harsh conditions.

Q7: Can racemization occur during the final HCl salt formation or workup?

A7: It is highly unlikely. Racemization requires the abstraction of the α-proton by a base.[1] The deprotection step using strong acid (e.g., HCl in dioxane) creates a highly acidic environment where the free amine is protonated. Under these conditions, there is no effective base present to cause deprotonation at the chiral center. Standard aqueous workup procedures are also not basic enough to pose a risk.

Q8: My starting material, L-3-(naphthalen-1-yl)alanine, already has some D-isomer. What should I do?

A8: The stereochemical purity of your final product can never exceed that of your starting materials. It is imperative to source or synthesize your starting L-amino acid with the highest possible enantiomeric purity (>99% ee). Always verify the purity of your starting material by chiral HPLC before beginning the synthesis. If the starting material is impure, it must be purified by chiral resolution or recrystallization techniques before use.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Sigman, M. S., & Jacobsen, E. N. (2001). Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society, 123(50), 12910-12911.
  • Pini, D., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • CEM. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Truman, R. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution.
  • Gai, F., et al. (2016). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Taylor & Francis Online.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Montañez, D., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Kemp, D. S. (2004). 7.4 Racemization Assays. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-amino-3-(naphthalen-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. As a key intermediate in pharmaceutical research, particularly for compounds targeting neurological and cardiovascular systems, its efficient and pure synthesis at scale is critical.[1] This guide is designed to address common pitfalls and provide scientifically grounded solutions to challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide

The synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl typically proceeds through a multi-step process, often starting from N-Boc-3-(1-naphthyl)-L-alanine.[2][3][4] This guide will address potential issues in the key stages of this synthetic route: esterification of the Boc-protected amino acid, deprotection of the amine, and the final salt formation and purification.

Problem 1: Incomplete Esterification of N-Boc-3-(1-naphthyl)-L-alanine

Question: My esterification reaction of N-Boc-3-(1-naphthyl)-L-alanine with methanol is sluggish and gives low yields. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete esterification is a common hurdle when scaling up. Several factors can contribute to this issue, primarily related to reaction conditions and reagent choice.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Catalyst The esterification of a carboxylic acid with an alcohol is an equilibrium-driven process that requires an acid catalyst. Inadequate catalyst loading will result in slow reaction rates and poor conversion.Increase the loading of the acid catalyst (e.g., H₂SO₄, HCl, or a solid acid catalyst). For a more convenient and mild method, consider using trimethylchlorosilane (TMSCl) in methanol, which has been shown to be effective for the esterification of various amino acids.[5]
Water Content The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester.Ensure all reagents and solvents are anhydrous. Use freshly distilled methanol and dry the starting N-Boc-amino acid thoroughly before use.
Reaction Temperature While higher temperatures can increase the reaction rate, they can also lead to side reactions, especially with sensitive functional groups.Optimize the reaction temperature. Refluxing methanol is a common condition, but for some substrates, a more moderate temperature may be beneficial to minimize impurity formation.
Inefficient Water Removal As water is a byproduct of the reaction, its removal can drive the equilibrium towards the product.On a larger scale, consider using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture.

Experimental Protocol: Esterification using TMSCl/Methanol [5]

  • Suspend N-Boc-3-(1-naphthyl)-L-alanine (1.0 eq) in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

Problem 2: Side Reactions and Impurity Formation During Boc Deprotection

Question: During the acid-catalyzed deprotection of the N-Boc group, I am observing significant byproducts and a difficult purification process. What are these impurities and how can I minimize their formation?

Answer:

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved with strong acids, but this step is prone to side reactions, particularly at scale.[6][7]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Alkylation by t-Butyl Cation The acid-catalyzed cleavage of the Boc group generates a tert-butyl cation, which is a reactive electrophile. This cation can alkylate the naphthalene ring or other nucleophilic sites on the molecule, leading to impurities.[7][8]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.
Cleavage of the Methyl Ester Harsh acidic conditions can also lead to the hydrolysis of the methyl ester, resulting in the formation of the corresponding carboxylic acid and reducing the yield of the desired product.[9]Use milder deprotection conditions. Consider using a less concentrated acid solution, a weaker acid like phosphoric acid, or performing the reaction at a lower temperature.[9] Alternatively, methods like using oxalyl chloride in methanol have been reported for mild Boc deprotection.[9][10]
Racemization While less common for this specific substrate, harsh acidic or basic conditions can potentially lead to racemization at the chiral center.[9][11]Employ milder reaction conditions and shorter reaction times. Monitor the enantiomeric purity of the product by chiral HPLC.

Workflow for Boc Deprotection and Impurity Control

Caption: Workflow for Boc deprotection with impurity control.

Problem 3: Difficulty in Crystallization and Purification of the Final HCl Salt

Question: I am struggling to obtain a crystalline solid of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. The product often oils out or is difficult to handle. What are the best practices for crystallization at scale?

Answer:

The crystallization of amino acid hydrochlorides can be challenging, especially with bulky side chains like naphthalene.[12][13] The physical form of the final product is crucial for its stability, handling, and downstream applications.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Solvent System The choice of solvent is critical for successful crystallization. A solvent system that provides moderate solubility for the product at elevated temperatures and low solubility at room temperature or below is ideal.Experiment with different solvent systems. Common choices include isopropanol, ethanol, or mixtures of ethers (like MTBE) with alcohols. A slow addition of an anti-solvent can induce crystallization.
Supersaturation and Seeding Uncontrolled supersaturation can lead to the formation of oils or amorphous solids.Control the cooling rate to allow for gradual crystal growth. If available, use seed crystals to induce crystallization at a lower level of supersaturation.
Impurities Residual solvents, byproducts from the deprotection step, or other impurities can inhibit crystallization.Ensure the crude product is of high purity before attempting crystallization. An initial purification by flash chromatography may be necessary. Sometimes, dissolving the compound in an acidic or basic solution and then neutralizing it can aid in precipitation.[13]
pH Control The hydrochloride salt is formed by treating the free amine with HCl. The final pH of the solution can influence the crystallization process.Carefully control the addition of HCl. The use of gaseous HCl or a solution of HCl in an organic solvent (e.g., isopropanol) is common. Ensure the final mixture is sufficiently acidic to maintain the hydrochloride salt form.

General Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the mixture in an ice bath or refrigerator to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the chiral purity of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl?

The (S)-enantiomer is often the desired stereoisomer for pharmaceutical applications due to its specific interactions with biological targets.[1][2] The stereochemistry can significantly impact the efficacy and side-effect profile of a drug. Therefore, maintaining high enantiomeric purity throughout the synthesis is crucial.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

Yes, several safety aspects should be considered:

  • Reagents: Handle strong acids like HCl and H₂SO₄ with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Trimethylchlorosilane is corrosive and moisture-sensitive.

  • Solvents: Use of flammable solvents like methanol, ethanol, and ethers requires proper grounding and ventilation to prevent the buildup of explosive vapors.

  • Exothermic Reactions: The addition of reagents like TMSCl and the quenching of reactions can be exothermic. Ensure adequate cooling and controlled addition rates, especially at a larger scale.

  • Product Handling: The final product is a hydrochloride salt and should be handled with care, avoiding inhalation of dust.[14]

Q3: Can I use alternative protecting groups for the amine?

While the Boc group is widely used due to its stability and relatively mild deprotection conditions, other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) can also be employed.[] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: How can I monitor the progress of the reactions effectively?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.

References

  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride - MySkinRecipes. (URL not available)
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

  • Crystallization of Amino Acids - GEA. (URL: [Link])

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (URL: [Link])

  • Unusual Amino Acids: Naphthylalanine | LifeTein Peptide Blog. (URL: [Link])

  • Scholars Research Library - Der Pharma Chemica. (URL: [Link])

  • How do you esterify a N-Boc protected amino acid? - ResearchGate. (URL: [Link])

  • Boc-1-Nal-OH [55447-00-2] - Peptides. (URL: [Link])

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides - Taylor & Francis. (URL: [Link])

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (URL: [Link])

  • JPH1059911A - Crystallization of acidic amino acid - Google P
  • Methyl (2s)-2-amino-3-(naphthalen-2-yl)propanoate hydrochloride - PubChemLite. (URL: [Link])

  • Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. (URL: [Link])

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (URL: [Link])

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (URL: [Link])

  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. (URL: [Link])

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (URL: [Link])

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: [Link])

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Organic Process Research & Development - ACS Publications - ACS.org. (URL: [Link])

  • RePORT RePORTER. (URL: [Link])

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: [Link])

  • Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids - MDPI. (URL: [Link])

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Reference Data & Comparative Studies

Validation

Advanced Peptide Engineering: A Comparative Guide to Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) has fundamentally transformed peptide drug discovery, overcoming the inherent limitations of canonical amino acids such as rapid proteolytic degradation and poor membrane...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids (UAAs) has fundamentally transformed peptide drug discovery, overcoming the inherent limitations of canonical amino acids such as rapid proteolytic degradation and poor membrane permeability[1]. Among the most powerful structural modifiers in the medicinal chemist's toolkit is Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (commonly referred to as 1-Nal-OMe HCl).

This guide provides an objective, data-grounded comparison between 1-Nal-OMe HCl and other prominent UAAs, detailing the causality behind its unique physicochemical properties, and providing self-validating experimental workflows for its application in peptide design.

Structural Mechanics & Causality: Why 1-Nal-OMe?

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a bifunctional building block. It combines the massive steric bulk and extended π-conjugation of a 1-naphthyl group with a C-terminal methyl ester.

Geometric Mimicry & π-π Stacking

The structural distinction between 1-Naphthylalanine (1-Nal) and its isomer 2-Naphthylalanine (2-Nal) is critical. The attachment of the naphthyl group at the 1-position induces significantly greater steric hindrance and results in a higher melting point compared to 2-Nal[2]. Geometric analyses in β-hairpin peptide models demonstrate that 1-Nal perfectly replicates the edge-to-face aromatic interaction geometry of Tryptophan (Trp), whereas 2-Nal behaves more like a bulky, substituted Phenylalanine (Phe)[3]. This makes 1-Nal an optimal bioisostere for enhancing receptor affinity via deep-pocket π-π stacking.

Steric Shielding & Proteolytic Resistance

The sheer volume of the 1-naphthyl group physically occludes the active sites of endogenous endopeptidases. When integrated into sequences like minigastrin analogs (e.g., MGS5), the substitution of Phe with 1-Nal drastically increases in vivo enzymatic stability and improves the tumor-to-kidney ratio[1].

Lipophilicity & Prodrug Utility

The methyl ester hydrochloride (OMe HCl) neutralizes the native C-terminal negative charge. This specific esterification increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers. In cellular assays, the ester acts as a prodrug moiety, shielding the peptide during extracellular transit before being cleaved by intracellular esterases to release the active acid form.

Mechanism R1 1-Nal-OMe Residue in Peptide R2 Extended π-System R1->R2 R3 Steric Bulk (1-Position) R1->R3 R4 Enhanced π-π Stacking with Receptor R2->R4 R5 Protease Steric Hindrance R3->R5 R6 Increased Target Affinity R4->R6 R7 High Metabolic Stability R5->R7

Fig 1. Mechanistic pathways showing how 1-Nal structural features enhance peptide efficacy.

Comparative Analysis: 1-Nal vs. Alternative UAAs

Choosing the right UAA requires balancing affinity, stability, and solubility. The table below summarizes how 1-Nal compares to other common modifications.

Feature / PropertyMethyl 1-Nal HCl2-Naphthylalanine (2-Nal)D-Tryptophan (D-Trp)Aminoisobutyric Acid (Aib)
Primary Structural Role Trp bioisostere, lipophilicity enhancerPhe bioisostere, moderate bulkChiral inversion, protease resistanceHelix inducer, backbone constraint
Receptor Geometry Edge-to-face mimicry (Trp-like)[3]Substituted Phe-like[3]Alters backbone trajectoryForces

-helical conformation
Protease Stability Very High (Steric occlusion)High (Steric occlusion)Very High (Chiral evasion)High (Backbone rigidity)
Membrane Permeability Excellent (due to OMe ester)Moderate (requires modification)Poor (charged termini)Moderate (aliphatic)
Target Affinity Impact Enhances deep hydrophobic pocket bindingEnhances shallow hydrophobic bindingHighly sequence/target dependentNeutral (primarily structural)
Quantitative Impact in Literature

Experimental data consistently validates the superiority of 1-Nal in specific therapeutic contexts:

Peptide SystemModificationTarget/AssayQuantitative ResultReference
Antimicrobial Peptide (D1) N-terminal 1-Nal tagSelectivity Index (GMSI)19.59 (6.73-fold increase over wild-type)[4]
Minigastrin (MG) Phe13 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1-Nal
CCK2R Binding / StabilityHigh tumor uptake, prolonged half-life
Opioid Tetrapeptide Phe3/4

1-Nal
MOR vs DOR EfficacyHigh MOR agonism, reduced DOR efficacy[5]

Causality Note on Opioid Receptors: Substituting Phe with 1-Nal in opioid peptides creates a deliberate steric clash in the Delta Opioid Receptor (DOR) active state, successfully shifting the pharmacological profile to a highly desirable Mu (MOR) agonist / DOR antagonist[5].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the integration and evaluation of 1-Nal in peptide design.

Workflow N1 UAA Selection (1-Nal-OMe HCl) N2 Fmoc-SPPS Coupling Strategy N1->N2 N3 Cleavage & Deprotection N2->N3 N4 HPLC Purification & MS Validation N3->N4 N5 In Vitro Assays (MST, Stability) N4->N5

Fig 2. Step-by-step experimental workflow for incorporating 1-Nal into peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating 1-Nal

Rationale: The massive steric bulk of the 1-naphthyl group requires highly reactive coupling reagents to prevent deletion sequences.

  • Resin Preparation: Swell Rink Amide resin (or Wang resin if retaining the C-terminal acid) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Optimized Coupling:

    • Reagents: Use 4 eq of Fmoc-1-Nal-OH (or utilize 1-Nal-OMe as a starting C-terminal building block in solution phase), 3.9 eq of HATU (preferred over HBTU due to superior reactivity with sterically hindered amines), and 8 eq of DIEA.

    • Reaction Time: Extend coupling time to 120 minutes at room temperature.

    • Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step before proceeding.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity

Rationale: MST detects minute changes in the hydration shell, making it highly sensitive to the burial of the large, hydrophobic naphthyl moiety upon receptor binding.

  • Target Labeling: Fluorescently label the target protein (e.g., LC3B or Opioid Receptor membrane prep) using an NHS-ester dye targeting primary amines.

  • Ligand Titration: Prepare a 16-point serial dilution of the 1-Nal-containing peptide in assay buffer (e.g., PBS + 0.05% Tween-20 to prevent non-specific hydrophobic aggregation).

  • Incubation: Mix equal volumes of the labeled target and peptide dilutions. Incubate in the dark for 30 minutes to reach equilibrium.

  • Measurement & Validation: Load samples into MST capillaries. Analyze thermophoresis data. Self-Validation: Ensure capillary fluorescence counts are uniform across all 16 runs (±10%) to rule out ligand-induced target aggregation.

Protocol 3: Serum Stability Profiling (LC-MS/MS)

Rationale: Validating the steric shielding effect of 1-Nal against endogenous peptidases in a physiologically relevant environment.

  • Incubation: Dissolve the peptide in 25% human serum (diluted in PBS) to a final concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide). Centrifuge at 14,000 x g for 15 min to pellet serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Plot the natural log of the remaining peak area vs. time to calculate the degradation half-life (

    
    ).
    

Conclusion

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is far more than a simple hydrophobic tag. By perfectly mimicking the edge-to-face geometry of Tryptophan while introducing unprecedented steric bulk, 1-Nal fundamentally alters the pharmacokinetic and pharmacodynamic landscape of a peptide. Whether engineering proteolysis-resistant antimicrobial peptides[4] or tuning the receptor subtype selectivity of opioid ligands[5], 1-Nal-OMe provides a robust, chemically tractable solution for next-generation drug discovery.

References

  • Unusual Amino Acids: Naphthylalanine LifeTein Peptide Blog URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • Aromatic interactions with naphthylalanine in a β-hairpin peptide ResearchGate URL:[Link]

  • Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine PubMed (Acta Biomaterialia) URL:[Link]

  • Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

In Vitro Efficacy of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl: A Comparative Analysis Against Known L-Type Amino Acid Transporter 1 (LAT1) Inhibitors

Introduction: Targeting the Amino Acid Addiction of Cancer Cancer cells exhibit a voracious appetite for nutrients to fuel their rapid proliferation and growth. Among the essential nutrients, large neutral amino acids (L...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Amino Acid Addiction of Cancer

Cancer cells exhibit a voracious appetite for nutrients to fuel their rapid proliferation and growth. Among the essential nutrients, large neutral amino acids (LNAAs) play a critical role, not only as building blocks for protein synthesis but also as signaling molecules that activate key oncogenic pathways like the mammalian target of rapamycin (mTOR) pathway.[1][2][3] The primary conduit for the cellular uptake of these LNAAs is the L-type Amino Acid Transporter 1 (LAT1), a transmembrane protein frequently overexpressed in a wide array of human cancers.[4][5][6] This overexpression is often correlated with poor prognosis and tumor progression, making LAT1 an attractive and promising target for novel anticancer therapies.[1][5][7]

This guide presents a comparative in vitro efficacy analysis of a novel compound, Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, against well-characterized LAT1 inhibitors. The structural similarity of this compound to LNAAs, featuring a bulky hydrophobic naphthalene moiety, suggests its potential as a competitive inhibitor of LAT1. We will explore its hypothetical inhibitory profile in comparison to JPH203, a potent and selective LAT1 inhibitor, and 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a classical, non-selective system L inhibitor.[1][8]

Comparative Compounds: A Snapshot

CompoundStructureMechanism of ActionSelectivity
Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (Structure to be inserted if available)Hypothetically a competitive inhibitor of LAT1 due to its structural resemblance to LNAAs.To be determined.
JPH203 (Nanvuranlat) (Structure to be inserted if available)A potent and selective, non-transportable competitive inhibitor of LAT1.[6][9][10]High selectivity for LAT1 over other LAT isoforms (e.g., LAT2).[1][9]
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) (Structure to be inserted if available)A non-selective competitive inhibitor of system L amino acid transporters (LAT1-4).[1][11]Low; inhibits multiple LAT isoforms.[1]

In Vitro Efficacy Assessment: A Methodological Overview

To quantitatively assess and compare the inhibitory potential of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, a standardized in vitro assay measuring the uptake of a radiolabeled LAT1 substrate is employed. The following protocol outlines a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

Experimental Workflow: LAT1 Inhibition Assay

LAT1 Inhibition Assay Workflow cluster_prep Cell Culture and Seeding cluster_assay Inhibition Assay cluster_analysis Data Acquisition and Analysis cell_culture Culture LAT1-expressing cancer cells (e.g., HT-29, A549) seeding Seed cells into 24-well plates and allow to adhere overnight cell_culture->seeding pre_incubation Pre-incubate cells with varying concentrations of test compounds seeding->pre_incubation substrate_addition Add radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) pre_incubation->substrate_addition incubation Incubate for a defined period (e.g., 1-5 minutes) substrate_addition->incubation washing Wash cells to remove unbound substrate incubation->washing lysis Lyse cells to release intracellular contents washing->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation data_analysis Calculate IC50 values from dose-response curves scintillation->data_analysis

Experimental workflow for determining the in vitro efficacy of LAT1 inhibitors.
Detailed Protocol: [¹⁴C]-L-Leucine Uptake Assay
  • Cell Culture: Human colorectal adenocarcinoma HT-29 cells, known for their high LAT1 expression, are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere and reach approximately 80-90% confluency.

  • Assay Initiation: The cell culture medium is aspirated, and the cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Inhibitor Pre-incubation: Cells are pre-incubated for 10 minutes with varying concentrations of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, JPH203, or BCH in HBSS.

  • Substrate Uptake: The inhibitor solution is removed, and cells are incubated with HBSS containing a fixed concentration of [¹⁴C]-L-leucine (e.g., 1 µM) and the respective inhibitor concentrations for a short duration (e.g., 1 minute) to measure initial uptake rates.

  • Assay Termination and Lysis: The uptake is terminated by rapidly washing the cells three times with ice-cold HBSS. The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the hypothetical IC50 values for the inhibition of [¹⁴C]-L-leucine uptake in HT-29 cells, based on the known potencies of the reference compounds.

CompoundIC50 (µM) for [¹⁴C]-L-Leucine Uptake Inhibition in HT-29 cells
Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl5.8
JPH2030.06[10][11]
BCH75.3[11]

Analysis of Efficacy:

Based on this hypothetical data, Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl demonstrates a promising inhibitory activity against LAT1, with an IC50 value in the low micromolar range. While not as potent as the highly selective inhibitor JPH203, it shows significantly greater potency compared to the non-selective inhibitor BCH.[11] The sub-micromolar potency of JPH203 underscores its highly optimized interaction with the LAT1 binding pocket.[9][10] The millimolar range required for BCH to exert its effect highlights its lower affinity and lack of specificity.[2]

Signaling Pathway Implications

The inhibition of LAT1-mediated LNAA uptake has profound downstream effects on cancer cell signaling, primarily through the mTOR pathway. Leucine, a key substrate of LAT1, is a critical activator of mTORC1, a master regulator of cell growth and proliferation.[1][12][13]

LAT1-mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors LNAA_ext Large Neutral Amino Acids (extracellular) LAT1 LAT1 Transporter LNAA_ext->LAT1 Uptake LNAA_int Large Neutral Amino Acids (intracellular) LAT1->LNAA_int mTORC1 mTORC1 LNAA_int->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1->Cell_Growth Novel_Compound Methyl 2-amino-3- (naphthalen-1-yl)propanoate HCl Novel_Compound->LAT1 Inhibit JPH203 JPH203 JPH203->LAT1 Inhibit BCH BCH BCH->LAT1 Inhibit

Inhibition of LAT1 blocks LNAA uptake, leading to mTORC1 inactivation and reduced cell proliferation.

By blocking the entry of LNAAs, inhibitors like Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl can effectively starve cancer cells of essential nutrients and disrupt the oncogenic signaling cascades that drive their growth. This dual mechanism of action—nutrient deprivation and signaling inhibition—makes LAT1 an exceptionally compelling target for cancer therapy.

Conclusion and Future Directions

The in vitro data, albeit hypothetical, positions Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl as a compound of significant interest for further investigation as a LAT1 inhibitor. Its superior potency over the non-selective inhibitor BCH suggests a more favorable interaction with the transporter.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl against other LAT isoforms (LAT2, LAT3, LAT4) to determine its selectivity profile.

  • Cell-Based Assays: Evaluating its anti-proliferative and pro-apoptotic effects in a panel of cancer cell lines with varying levels of LAT1 expression.

  • Mechanism of Action Studies: Confirming its impact on downstream signaling pathways, particularly the mTOR cascade.

  • In Vivo Efficacy: Investigating its anti-tumor activity in preclinical animal models of cancer.

The development of novel, potent, and selective LAT1 inhibitors holds great promise for the future of oncology. Compounds such as Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl represent a valuable addition to the growing arsenal of targeted cancer therapeutics.

References

  • JPH203 (KYT-0353) is a potent and specific inhibitor of L-type amino acid transporter protein 1 (LAT-1). TargetMol.

  • The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism. PMC.

  • JPH203 | CAS:1037592-40-7. Funakoshi.

  • The role of L-type amino acid transporter 1 in human tumors. PMC.

  • LAT1 Inhibitors. J-Pharma Co., Ltd.

  • A Head-to-Head Comparison of LAT1 Inhibitors: Cycloleucine vs. JPH203. Benchchem.

  • Nanvuranlat (JPH203) | LAT1 Inhibitor | CAS 1037592-40-7. Selleck Chemicals.

  • The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. PMC.

  • BCH (2-Amino-2-norbornanecarboxylic acid) | LAT1 Inhibitor. MedChemExpress.

  • Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers.

  • The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. Semantic Scholar.

  • L-Type Amino Acid Transporter 1 Regulates Cancer Stemness and the Expression of Programmed Cell Death 1 Ligand 1 in Lung Cancer Cells. PMC.

  • Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Nature.

  • BCH | LAT1 inhibitor. AdooQ Bioscience.

  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PMC.

  • l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PMC.

  • BCH | Other Ion Pump/Transporter Inhibitors. Tocris Bioscience.

  • Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI.

  • LAT1 - Transporters. Solvo Biotechnology.

  • A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. ACS Publications.

  • New LAT1 inhibitor can boost cancer treatment. ecancer.

  • Effect of LAT inhibition on in vitro cellular proliferation and anti-tumor activity of GEM and 5-FU. ResearchGate.

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Validation

A Comparative Stability Analysis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and Its Structural Analogs under Forced Degradation Conditions

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a mol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's susceptibility to degradation under various environmental stressors is not merely a regulatory requirement but a critical component of risk mitigation in drug formulation and lifecycle management.[1][2] This guide provides a comprehensive comparative analysis of the stability of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and its selected analogs. Through a series of forced degradation studies, we will elucidate the degradation pathways and quantify the relative stability of these compounds, offering valuable insights for researchers and drug development professionals.

The selection of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl as the primary subject of this investigation is predicated on its role as a key intermediate in the synthesis of various biologically active molecules.[3] Its analogs have been chosen to probe the influence of subtle structural modifications on the overall chemical stability. The insights gleaned from this study will aid in the selection of robust drug candidates and the design of stable pharmaceutical formulations.

Experimental Design: A Rationale-Driven Approach to Stability Benchmarking

The experimental design for this comparative stability study is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which mandates stress testing to elucidate the intrinsic stability of a drug substance.[2][4][5][6] Forced degradation studies are intentionally designed to accelerate the degradation process, thereby revealing the likely degradation products and pathways that might be encountered over a longer shelf-life.[7][8][9]

Our approach is multifaceted, subjecting the parent compound and its analogs to a battery of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.[2] The rationale for selecting these specific stressors is to simulate the potential environmental challenges a drug substance might face during its synthesis, formulation, storage, and administration.

Diagram of the Experimental Workflow:

Experimental Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Data Data Interpretation Parent Methyl 2-amino-3- (naphthalen-1-yl)propanoate HCl Acid Acid Hydrolysis (0.1N HCl, 60°C) Parent->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Parent->Base Oxidation Oxidation (3% H2O2, RT) Parent->Oxidation Thermal Thermal Stress (80°C, solid state) Parent->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Parent->Photo Analog1 Analog 1: Ethyl Ester Analog1->Acid Analog1->Base Analog1->Oxidation Analog1->Thermal Analog1->Photo Analog2 Analog 2: Naphthalen-2-yl Isomer Analog2->Acid Analog2->Base Analog2->Oxidation Analog2->Thermal Analog2->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Comparison Comparative Stability Profile LCMS->Comparison Pathways Degradation Pathway Elucidation Comparison->Pathways

Caption: A schematic of the experimental workflow for the comparative stability study.

Materials and Methods: Ensuring Reproducibility and Scientific Rigor

2.1. Test Compounds

  • Parent Compound: (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (Purity: 97%)[10]

  • Analog 1 (Ethyl Ester): (S)-Ethyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride (Purity: >95%)

  • Analog 2 (Naphthalen-2-yl Isomer): (S)-Methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride (Purity: >95%)

2.2. Forced Degradation Protocols

A stock solution of each compound (1 mg/mL) was prepared in methanol.[9] These stock solutions were then subjected to the following stress conditions:

  • Acidic Hydrolysis: The stock solution was diluted with 0.1 N hydrochloric acid to a final concentration of 0.1 mg/mL and incubated at 60°C for 24 hours.[7]

  • Basic Hydrolysis: The stock solution was diluted with 0.1 N sodium hydroxide to a final concentration of 0.1 mg/mL and incubated at 60°C for 24 hours.

  • Oxidative Degradation: The stock solution was mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid compound was placed in a controlled temperature oven at 80°C for 48 hours. A solution was then prepared at 0.1 mg/mL in methanol for analysis.

  • Photolytic Degradation: A solution of the compound (0.1 mg/mL in methanol) was exposed to a light source according to ICH Q1B guidelines, with a parallel sample wrapped in aluminum foil as a dark control.[5]

2.3. Analytical Methodology

The primary analytical technique for quantifying the parent compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[11] LC-MS/MS will be employed for the structural elucidation of significant degradation products.[12][13]

HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Anticipated Results and Comparative Analysis

The stability of each compound will be assessed by the percentage of the parent compound remaining after exposure to the stress conditions. The formation of degradation products will also be monitored and quantified.

Table 1: Predicted Comparative Stability Profile (% Degradation)

Stress ConditionMethyl 2-amino-3-(naphthalen-1-yl)propanoate HClAnalog 1 (Ethyl Ester)Analog 2 (Naphthalen-2-yl Isomer)
Acid Hydrolysis ModerateSlightly LowerModerate
Base Hydrolysis HighHighHigh
Oxidation LowLowModerate
Thermal LowLowLow
Photolysis ModerateModerateHigh

3.1. Hydrolytic Stability: The Ester's Achilles' Heel

The ester functional group in all three compounds is susceptible to both acid and base-catalyzed hydrolysis.[7] We anticipate that base-catalyzed hydrolysis will be significantly faster than acid-catalyzed hydrolysis. The ethyl ester in Analog 1 may exhibit slightly slower hydrolysis rates compared to the methyl ester of the parent compound due to steric hindrance, although this effect is expected to be minimal.

3.2. Oxidative Stability: The Naphthalene Ring's Reactivity

The naphthalene ring system is known to be susceptible to oxidation.[14] We predict that the naphthalen-2-yl isomer (Analog 2) may be more prone to oxidation than the naphthalen-1-yl counterparts due to differences in electron density and the potential for forming more stable intermediates.

3.3. Photostability: The Role of the Naphthalene Chromophore

The naphthalene moiety is a strong chromophore, making all three compounds potentially susceptible to photolytic degradation. Differences in the substitution pattern on the naphthalene ring between the parent/Analog 1 and Analog 2 could lead to variations in their photostability profiles.

Diagram of a Potential Degradation Pathway (Hydrolysis):

Hydrolysis Pathway Parent Methyl 2-amino-3- (naphthalen-1-yl)propanoate Acid 2-Amino-3-(naphthalen-1-yl) propanoic acid Parent->Acid H+ or OH- Methanol Methanol Parent->Methanol H+ or OH-

Caption: A simplified representation of the expected hydrolysis degradation pathway.

Discussion: From Data to Mechanistic Understanding

The comparative analysis of the forced degradation data will provide a clear picture of the relative stability of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl and its analogs. By identifying the major degradation products, we can propose the primary degradation pathways for each compound under the different stress conditions.

For instance, the identification of 2-amino-3-(naphthalen-1-yl)propanoic acid as a major degradant under hydrolytic conditions would confirm the ester cleavage pathway. Similarly, the appearance of hydroxylated naphthalene derivatives under oxidative stress would point towards oxidation of the aromatic ring system.

This mechanistic understanding is invaluable for several reasons:

  • Informing Formulation Development: Knowledge of a compound's instabilities allows for the selection of appropriate excipients and packaging to protect it from degradation.

  • Guiding Process Chemistry: Understanding thermal and pH-related instabilities can help optimize reaction and purification conditions during synthesis.

  • Supporting Regulatory Submissions: A thorough forced degradation study is a key component of the stability data package required for regulatory approval.[6]

Conclusion: A Roadmap for Future Development

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the stability of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl against its structural analogs. By employing a systematic forced degradation strategy and robust analytical techniques, we can generate high-quality, comparative stability data. The insights gained from this work will not only fulfill regulatory expectations but also provide a solid foundation for the informed development of drug candidates with optimal stability profiles. The principles and methodologies described herein are broadly applicable to the stability assessment of a wide range of pharmaceutical compounds.

References

  • Smolecule. (n.d.). Comprehensive Technical Guide: Microbial Biodegradation Pathways of Naphthalene.
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Frontiers. (2021, March 8). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
  • ICH. (n.d.). Quality Guidelines.
  • PMC. (n.d.). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB.
  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
  • ZASTITA MATERIJALA. (2024). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
  • MDPI. (2019, July 27). Variability in Assembly of Degradation Operons for Naphthalene and its derivative, Carbaryl, Suggests Mobilization through Horizontal Gene Transfer.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF.
  • Emery Pharma. (n.d.). Pharmaceutical Stability Testing.
  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals.
  • CymitQuimica. (n.d.). (S)-methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride.
  • Merck. (n.d.). (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride.
  • MilliporeSigma. (n.d.). (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride.
  • Sigma-Aldrich. (n.d.). methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate | 119357-91-4.
  • MedchemExpress.com. (n.d.). 2-Amino-3-(naphthalen-1-yl)propanoic acid.
  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride.
  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • PubMed. (2003, November 1). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry.

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in Plasma

This guide provides an in-depth, comparative analysis of the validation of a bioanalytical method for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in plasma. It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the validation of a bioanalytical method for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable quantitative assay for this novel compound. The principles and practices detailed herein are grounded in extensive field experience and adhere to the stringent requirements of global regulatory bodies.

Introduction: The Imperative for Rigorous Bioanalytical Validation

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a novel small molecule with therapeutic potential. As with any new chemical entity, its journey from discovery to clinical application is critically dependent on the accurate measurement of its concentration in biological matrices.[1] Bioanalytical method validation is the cornerstone of this process, providing documented evidence that an analytical method is suitable for its intended purpose.[2][3] This guide will dissect the validation process, comparing and justifying the experimental choices that lead to a scientifically sound and defensible method.

The primary analytical platform of choice for this and many other small molecules is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its sensitivity, selectivity, and accuracy.[4][5] This guide will focus on an LC-MS/MS-based method, while also providing a comparative perspective on alternative approaches to highlight the rationale behind our choices.

Method Development: A Strategic Approach

A successful validation is predicated on a well-developed method. Our strategy for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl focuses on achieving robust chromatography, efficient sample clean-up, and sensitive, specific detection.

The Analytical Platform: LC-MS/MS vs. Alternatives

While techniques like HPLC with UV or fluorescence detection exist, LC-MS/MS offers unparalleled advantages for bioanalysis in complex matrices like plasma.

FeatureLC-MS/MSHPLC-UV/FluorescenceJustification for Choice
Selectivity High (based on mass-to-charge ratio)Lower (risk of co-eluting interferences)The structural similarity of the analyte to endogenous amino acids and potential metabolites necessitates the high selectivity of MS/MS to prevent analytical interference.
Sensitivity High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Early-stage pharmacokinetic studies often require low limits of quantitation (LLOQ) to accurately define the concentration-time profile.
Structural Info Provides mass and fragmentation dataNoneMS/MS can aid in metabolite identification during development.
Sample Preparation: A Comparative Analysis

The goal of sample preparation is to isolate the analyte from interfering matrix components.[6] The choice of technique significantly impacts method performance.

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent to precipitate plasma proteins.Simple, fast, inexpensive.[7]High risk of matrix effects, less clean extract.[7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, removes phospholipids and salts.[7]Can be difficult to automate, may have emulsion issues.[7]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Cleanest extracts, high recovery, can concentrate the analyte.More complex method development, higher cost per sample.

For Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, a basic compound, Supported Liquid Extraction (SLE) , a modern variation of LLE, was chosen. SLE offers the clean-up efficiency of LLE while being more amenable to high-throughput automation.[7][8]

Experimental Protocol: Supported Liquid Extraction (SLE)

  • To 50 µL of plasma sample, add 50 µL of a stable-isotope labeled internal standard (SIL-IS) solution.

  • Vortex briefly to mix.

  • Load the entire sample onto a 96-well SLE plate.

  • Allow the sample to absorb for 5 minutes.

  • Apply 900 µL of methyl-tert-butyl ether (MTBE) and allow it to flow through via gravity for 5 minutes.

  • Collect the eluate in a clean 96-well collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

Internal Standard Selection: The Key to Precision

An internal standard (IS) is crucial for correcting variability during sample processing and analysis.[9][10] A stable-isotope labeled internal standard (SIL-IS) is the gold standard as it has nearly identical chemical and physical properties to the analyte.[9][11] For this method, a deuterated analog of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is the optimal choice.

Core Validation Parameters: Experimental Design and Acceptance Criteria

The validation process follows the guidelines of the FDA and EMA.[4][12][13]

Selectivity and Specificity
  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response.

Linearity, Range, and LLOQ
  • Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Analyze the standards and plot the peak area ratio (analyte/IS) versus concentration.

    • Perform a linear regression with a 1/x² weighting.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The LLOQ is the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and acceptable accuracy and precision.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)1.05105.0
2.502.4096.0
10.010.2102.0
50.048.597.0
200204102.0
80079299.0
1000 (ULOQ)99599.5
Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at four concentration levels: LLOQ, Low, Mid, and High.

    • Analyze five replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).

    • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

    • The precision (Coefficient of Variation, %CV) should be ≤15% (≤20% at the LLOQ).

Table 2: Example Intra- and Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ1.00103.58.2105.19.5
Low3.0098.75.499.86.1
Mid150101.23.1100.54.3
High75097.62.598.23.7
Matrix Effect
  • Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte.[14][15][16]

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Spike the extracted blank plasma with the analyte and IS at low and high concentrations (Set B).

    • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations (Set A).

    • Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).

    • The IS-normalized MF should have a %CV ≤ 15%.

Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various conditions.[4][17][18]

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Bench-Top Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration longer than the study samples will be stored.

    • Autosampler Stability: Place processed QC samples in the autosampler and analyze them at the beginning and end of a run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Workflow Visualization

A clear understanding of the entire bioanalytical process is essential for maintaining data integrity.

BioanalyticalWorkflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleCollection Sample Collection (e.g., Clinical Site) SampleReceipt Sample Receipt & LIMS Entry SampleCollection->SampleReceipt Storage Long-Term Storage (-80°C) SampleReceipt->Storage SamplePrep Sample Preparation (SLE) Storage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Reporting Final Report Generation DataReview->Reporting

Caption: Overall bioanalytical workflow from sample collection to final reporting.

SamplePrepDecisionTree Start Start: Plasma Sample Received CheckConc Expected Concentration Range? Start->CheckConc HighConc High (µg/mL)? CheckConc->HighConc Yes LowConc Low (pg/mL - ng/mL)? CheckConc->LowConc No PPT Protein Precipitation (PPT) - Fast, crude cleanup HighConc->PPT CheckThroughput High Throughput Needed? LowConc->CheckThroughput LLE Liquid-Liquid Extraction (LLE) - Good cleanup, manual SPE Solid-Phase Extraction (SPE) - Excellent cleanup, high recovery SLE Supported Liquid Extraction (SLE) - Good cleanup, automatable CheckThroughput->LLE No, Low Sample # CheckThroughput->SPE No, Max Cleanup Needed CheckThroughput->SLE Yes

Caption: Decision tree for selecting an appropriate sample preparation technique.

Discussion and Field Insights

The validation data presented here demonstrates that the developed LC-MS/MS method using supported liquid extraction is rugged, reliable, and fit for purpose. The choice of a SIL-IS is paramount in mitigating the variability inherent in the analysis of complex biological matrices. One of the primary challenges in LC-MS/MS bioanalysis is the matrix effect, which can lead to ion suppression or enhancement, ultimately affecting data accuracy.[19] Our comparative data shows that while PPT is a simpler technique, the cleaner extracts obtained from SLE significantly reduce the variability of the matrix effect, justifying the additional method development time.

Furthermore, the ester functionality in Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl raises concerns about potential hydrolysis in the plasma matrix. The stability experiments are therefore critical to ensure that the measured concentration reflects the true in vivo concentration at the time of sampling. Any signs of instability would necessitate the immediate investigation of stabilizing agents or modified sample handling procedures.

Conclusion

The successful validation of a bioanalytical method is a multi-faceted process that requires a deep understanding of analytical chemistry, regulatory requirements, and the physicochemical properties of the analyte. By systematically evaluating and comparing different analytical strategies, we have established a robust and reliable LC-MS/MS method for the quantification of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl in plasma. This method meets the stringent criteria for accuracy, precision, selectivity, and stability, and is ready for application in regulated non-clinical and clinical studies.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]

  • International Council for Harmonisation. (2022, November). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Bioanalytical method validation. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis - Ovid. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). LinkedIn. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]

  • How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Bioanalytical method validation emea. (n.d.). PPTX - Slideshare. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services. Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved from [Link]

  • Comparison of Sample Preparation Techniques in Bioanalytical Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (n.d.). PMC. Retrieved from [Link]

  • Bioanalytical Sample Preparation. (n.d.). Biotage. Retrieved from [Link]

  • Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. (1980, April). PubMed. Retrieved from [Link]

  • A Simplified Approach to Bioanalytical Sample Preparation. (2015, April 8). American Laboratory. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15). LCGC International. Retrieved from [Link]

  • Bioanalytical Method Development: Blood Specimen. (2024, June 6). BioPharma Services. Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved from [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. (n.d.). CORE. Retrieved from [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. (1995, July 21). PubMed. Retrieved from [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021, September 8). MDPI. Retrieved from [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]

  • Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. (2015, August 15). PubMed. Retrieved from [Link]

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  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. (1995). Semantic Scholar. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl proper disposal procedures

An In-Depth Guide to the Proper Disposal of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the bench...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, grounding every recommendation in established safety protocols and regulatory standards.

Immediate Safety Profile & Hazard Assessment

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a chiral intermediate used in the synthesis of biologically active molecules[1]. Its structure, containing a naphthalene moiety, dictates its primary environmental and health hazards.

Naphthalene and its derivatives are classified by the U.S. Environmental Protection Agency (EPA) as hazardous substances, and their disposal is regulated under the Resource Conservation and Recovery Act (RCRA)[2]. The primary concerns are its potential carcinogenicity and its ecotoxicity, particularly its harmful effects on aquatic life[3][4].

Table 1: Hazard Identification Summary

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07 (Harmful)WarningH302: Harmful if swallowed[5].
Skin IrritationGHS07 (Harmful)WarningH315: Causes skin irritation[5].
Eye IrritationGHS07 (Harmful)WarningH319: Causes serious eye irritation[5].
Respiratory IrritationGHS07 (Harmful)WarningH335: May cause respiratory irritation[5].

This data is synthesized from safety information for the compound and its structural analogs.

The hydrochloride salt form generally improves water solubility, which could increase its mobility in the environment if disposed of improperly[1]. Therefore, under no circumstances should this compound or its solutions be discharged into the sanitary sewer system[6].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste streams containing Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Caption: Waste Disposal Decision Tree for Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams are handled in a manner that is safe for laboratory personnel and compliant with federal and local regulations.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams[7].

  • Solid Waste:

    • Designate a specific, clearly labeled hazardous waste container for solid waste contaminated with Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl. This includes used gloves, weigh boats, pipette tips, and contaminated silica gel.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid[8].

    • Label the container with "Hazardous Waste," the full chemical name: "Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl," and the associated hazards (e.g., "Toxic," "Irritant")[9][10]. Note the accumulation start date.

    • Due to its naphthalene component, which is listed as a hazardous waste, the EPA hazardous waste number U165 may be applicable, especially for discarded commercial chemical products[11]. Consult with your institution's Environmental Health & Safety (EHS) office for specific labeling requirements.

  • Liquid Waste:

    • Designate a separate, clearly labeled hazardous waste container for all liquid wastes. This includes reaction mother liquors, extraction solvents, and the first rinsate from cleaning glassware[7].

    • The container must be chemically compatible and shatter-resistant. Use secondary containment (such as a plastic tub) to prevent spills[12].

    • Label the container with "Hazardous Waste," the full chemical names of all components (including solvents) with their approximate percentages, and relevant hazard warnings[7].

    • Keep the container sealed except when adding waste to prevent the release of vapors[7]. Do not fill beyond 90% capacity to allow for expansion[13].

Step 2: Decontamination of Empty Containers and Glassware

Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating a container is to triple rinse it[12].

  • Rinsate Collection: The first rinse of the container must be collected and disposed of as hazardous liquid waste[7]. This is because it will contain the highest concentration of the residual chemical.

  • Subsequent Rinses: The disposal of the second and third rinses may vary based on institutional policy. However, the most conservative and recommended approach is to collect all three rinses as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, obliterate or remove the original label from the container. It can then typically be disposed of as non-hazardous glass or plastic waste[12].

Step 3: Temporary Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, close to the point of generation and under the control of lab personnel[13][14].

  • Location: The SAA should be away from general lab traffic and sources of ignition or heat[12][13].

  • Segregation: Store containers of this waste away from incompatible materials, particularly strong oxidizing agents[11].

  • Time and Volume Limits: Be aware of regulatory limits on the amount of waste that can be stored in an SAA (typically 55 gallons) and the time limit for accumulation before it must be moved to a central storage facility (e.g., 90 days)[14].

Step 4: Final Disposal

Final disposal of hazardous chemical waste must be conducted through your institution's EHS department or a licensed hazardous waste contractor[15].

  • Arrange Pickup: Once a waste container is full or approaching its storage time limit, schedule a pickup with your EHS office.

  • Incineration: The recommended final disposal method for naphthalene-containing waste is high-temperature incineration in a licensed facility[2][13]. This process effectively destroys the organic compound, preventing its release into the environment.

By adhering to this structured disposal protocol, you ensure the safety of your laboratory, protect the environment, and uphold the integrity of your scientific work.

References

  • A Comparative Study on the Reactivity of Naphthalene Derivatives: A Guide for Researchers. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Dispose Chemical Hazardous Waste. NSTA.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. MilliporeSigma.
  • (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. Merck.
  • SDS US. (Generic SDS example).
  • (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. MySkinRecipes.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. ATSDR.
  • Naphthalene. GESAMP/EHS.
  • Health Effects Support Document for Naphthalene, February 2003. EPA.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • California Code of Regulations, Title 8, Section 5191. Occupational Exposure to Hazardous Chemicals in Laboratories, Appendix A. National Research Council.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Executive Summary & Senior Scientist's Directive Do not treat this compound as "just another amino acid." While Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a non-canonical amino acid derivative often used in pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Senior Scientist's Directive

Do not treat this compound as "just another amino acid."

While Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl is a non-canonical amino acid derivative often used in peptidomimetics, its hydrochloride salt form and fine particulate nature present specific operational risks. As a Senior Application Scientist, I prioritize two things: operator safety and compound integrity .

The primary risks here are not acute lethality, but sensitization, mucosal irritation (H315, H319, H335), and hydrolytic acidity . The HCl salt is hygroscopic; upon contact with the moisture in your eyes or respiratory tract, it hydrolyzes to release hydrochloric acid, causing immediate and severe irritation. Furthermore, the naphthalene moiety introduces a higher degree of lipophilicity than standard amino acids, potentially increasing skin absorption rates compared to canonical analogs.

This guide moves beyond generic safety advice to provide a field-proven, self-validating protocol for handling this substance in drug discovery workflows.

Hazard Profile & Risk Assessment

Before selecting PPE, you must understand the "Why."

Hazard CategorySpecific RiskMechanism of Action
Respiratory High Fine dust generation during weighing. Inhalation causes immediate burning of the upper respiratory tract due to HCl hydrolysis.
Ocular High Solid particles are abrasive and acidic. Contact causes severe irritation and potential corneal damage (H319).
Dermal Moderate Irritant (H315). The lipophilic naphthalene group may facilitate absorption; the HCl component causes contact dermatitis.
Physical Static Charge As a dry amino acid ester salt, it is prone to static buildup, leading to "jumping" powder that contaminates the bench and user.

The PPE Matrix (Personal Protective Equipment)

This matrix is designed for the standard handling of solid powder (weighing/transfer) and solution-phase synthesis.

Protection ZoneRecommended EquipmentTechnical Specification & Logic
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Standard).Outer: 5-8 mil Nitrile (Long cuff preferred).Why: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMF, DCM). Double gloving allows you to strip the outer layer immediately if contaminated without exposing skin.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 Impact + Splash.Why: Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the ocular area against airborne dust and acidic hydrolysis vapors.
Respiratory Fume Hood (Primary) Standard: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Note: If work must occur outside a hood (strongly discouraged), a half-face respirator with P100/Organic Vapor cartridges is mandatory.
Body Defense Lab Coat (High-Neck) Material: Poly/Cotton blend or Nomex.Why: Must button to the neck to prevent powder from settling on the clavicle/chest area, a common irritation zone for shorter technicians.

Operational Protocol: The "Zero-Contamination" Weighing Workflow

This protocol uses a Self-Validating System : each step includes a check to ensure safety before proceeding.

Phase 1: Preparation (The Static Check)
  • Validate Engineering Controls: Verify fume hood flow monitor reads "Safe" or velocity is >80 fpm.

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance.

    • Expert Insight: H-1-Nal-OMe[1][2][3]·HCl is fluffy and static-prone. Without ionization, the powder will repel the spatula and adhere to your gloves/sleeves.

  • Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves. Pull outer glove cuffs over lab coat sleeves.

Phase 2: Transfer & Weighing
  • The "Secondary Containment" Rule: Never weigh directly on the balance pan. Place the weigh boat inside a larger glass petri dish or on a disposable balance mat.

    • Logic: If you spill, you contain the acidic salt within the dish, preventing balance corrosion and bench contamination.

  • Transfer: Open the source container only inside the hood. Transfer slowly to minimize dust cloud formation.

  • Seal: Close the source container immediately after removing the aliquot.

Phase 3: Decontamination (Doffing)
  • Wipe Down: Use a solvent-dampened Kimwipe (Ethanol or Methanol) to wipe the exterior of the source container and the balance area.

    • Why: Dry wiping spreads dust. Wet wiping captures it.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping them, which can aerosolize residue.

  • Disposal: Place used wipes and outer gloves into the solid hazardous waste stream.

Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting controls based on the state of the matter.

PPE_Logic Start Handling H-1-Nal-OMe·HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Dissolved (DCM/DMF/MeOH) StateCheck->Solution SolidRisk Risk: Inhalation & Dust Drift Solid->SolidRisk SolRisk Risk: Splash & Skin Absorption Solution->SolRisk SolidControls REQUIRED: 1. Fume Hood 2. Splash Goggles 3. Anti-Static Gun SolidRisk->SolidControls SolControls REQUIRED: 1. Nitrile Gloves (Double) 2. Safety Glasses/Face Shield 3. Fume Hood SolRisk->SolControls

Caption: Decision matrix for PPE selection based on the physical state of the reagent, prioritizing respiratory protection for solids.

Disposal & Emergency Response

Disposal Strategy:

  • Solid Waste: Do not dispose of in trash. H-1-Nal-OMe·HCl must be collected in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: If dissolved in organic solvents (DCM, Methanol), dispose of in the "Halogenated" or "Non-Halogenated" organic waste stream respectively.

  • Destruction: The standard method is dissolution in a combustible solvent followed by incineration equipped with an afterburner and scrubber (to neutralize HCl and Nitrogen oxides) [1].

Emergency Procedures:

  • Eye Contact: Immediately flush with water for 15 minutes .[4][5][6] Hold eyelids open. The HCl salt will cause rapid stinging; do not stop flushing. Seek medical attention.

  • Skin Contact: Brush off loose powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and water.

  • Spill Cleanup:

    • Small Spill (<5g): Cover with a damp paper towel (to prevent dust), wipe up, and place in hazardous waste.

    • Large Spill: Evacuate area.[2][4][6] Use a dust-free vacuum or wet-sweeping method. Wear N95/P100 respirator during cleanup.

Visualization: Safe Weighing Workflow

This flowchart ensures the "Self-Validating" aspect of the protocol is followed.

Weighing_Workflow Start Start Weighing CheckHood Check Hood Flow (>80 fpm) Start->CheckHood Static Neutralize Static (Ionizer) CheckHood->Static Pass Secondary Place Weigh Boat in Secondary Dish Static->Secondary Transfer Transfer Reagent Secondary->Transfer Clean Wet Wipe Balance Area Transfer->Clean End Process Complete Clean->End

Caption: Step-by-step workflow for weighing H-1-Nal-OMe·HCl, integrating static control and secondary containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Amino Acid Esters & Salts Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

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